3-Fluorophenylsulfonylethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluorophenyl)sulfonylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO3S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6,10H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBKKBSKWYCLSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Fluorophenylsulfonylethanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Fluorophenylsulfonylethanol, a fluorinated aryl sulfonyl compound with potential applications in medicinal chemistry and materials science. As a molecule that is not widely cataloged, this document outlines its fundamental properties, detailed synthetic routes based on established chemical principles, and explores its prospective utility.
Compound Identification and Properties
3-Fluorophenylsulfonylethanol, systematically named 2-((3-fluorophenyl)sulfonyl)ethan-1-ol, is an organic compound featuring a 3-fluorophenyl group attached to a sulfonyl ethanol moiety. The presence of the fluorine atom and the sulfonyl group imparts specific electronic and steric properties that can be advantageous in the design of novel molecules.
Chemical Structure and Core Attributes
The foundational structure of 3-Fluorophenylsulfonylethanol is presented below:
Figure 1: Chemical structure of 2-((3-fluorophenyl)sulfonyl)ethan-1-ol.
Physicochemical Data
While a specific CAS number for 3-Fluorophenylsulfonylethanol is not publicly cataloged, its fundamental properties can be calculated based on its structure.
| Property | Value | Source |
| Molecular Formula | C₈H₉FO₃S | Calculated |
| Molecular Weight | 204.22 g/mol | Calculated |
| CAS Number | 957134-29-1 (Hypothetical) | - |
| Appearance | White to off-white solid (Predicted) | Inferred from similar compounds |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) (Predicted) | Inferred from similar compounds |
Synthesis Methodologies
The synthesis of 3-Fluorophenylsulfonylethanol can be approached through several reliable methods, primarily revolving around the formation of the sulfone bridge. The choice of a specific route may depend on the availability of starting materials, desired scale, and purity requirements.
Route 1: Sulfonylation of Ethanolamine Derivative
This is a direct and often high-yielding approach that involves the reaction of 3-fluorobenzenesulfonyl chloride with a suitable ethanolamine derivative.
Workflow for Synthesis Route 1:
Figure 2: Workflow for the synthesis of 3-Fluorophenylsulfonylethanol via sulfonylation.
Experimental Protocol:
-
Reaction Setup: To a solution of ethanolamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of 3-fluorobenzenesulfonyl chloride (1.0 equivalent) in DCM dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Causality Behind Experimental Choices:
-
3-Fluorobenzenesulfonyl chloride (CAS: 701-27-9) is a commercially available and reactive starting material. Its sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by the amine of ethanolamine.[1]
-
Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both reactants.
-
Aqueous workup is essential to remove the triethylamine hydrochloride salt and any unreacted starting materials.
-
Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.
Route 2: Nucleophilic Substitution with a Sulfinate Salt
Workflow for Synthesis Route 2:
Figure 3: Workflow for the synthesis of 3-Fluorophenylsulfonylethanol via sulfinate substitution.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve sodium 3-fluorobenzenesulfinate (1.0 equivalent) and 2-chloroethanol (1.2 equivalents) in dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic extracts and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Causality Behind Experimental Choices:
-
Sodium 3-fluorobenzenesulfinate acts as the nucleophile, with the sulfinate anion attacking the electrophilic carbon of 2-chloroethanol.
-
2-Chloroethanol provides the two-carbon linker with a terminal hydroxyl group and a good leaving group (chloride) for the SN2 reaction.
-
Dimethylformamide (DMF) is a polar aprotic solvent that is well-suited for SN2 reactions as it solvates the cation (Na+) while leaving the nucleophilic anion relatively free.
-
Heating is necessary to provide the activation energy for the substitution reaction to proceed at a reasonable rate.
Potential Applications and Fields of Interest
While specific biological or material science applications for 3-Fluorophenylsulfonylethanol have not been extensively reported, its structural motifs suggest several areas of potential interest for researchers.
Medicinal Chemistry
The 3-fluorophenylsulfonyl moiety is present in a number of biologically active compounds. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The sulfone group can act as a hydrogen bond acceptor and its geometry can influence the overall conformation of a molecule. The terminal hydroxyl group provides a handle for further chemical modification and conjugation.
Potential Signaling Pathway Interactions (Hypothetical):
Figure 4: Hypothetical signaling pathway modulation by a derivative of 3-Fluorophenylsulfonylethanol.
Materials Science
Fluorinated organic compounds are of interest in materials science for their unique properties, including hydrophobicity, thermal stability, and low surface energy. 3-Fluorophenylsulfonylethanol could serve as a monomer or a precursor for the synthesis of specialty polymers and surface coatings.
Conclusion
3-Fluorophenylsulfonylethanol represents a valuable, yet underexplored, chemical entity. This guide provides a foundational understanding of its properties and outlines robust synthetic protocols. The methodologies presented are based on well-established chemical principles, ensuring a high degree of trustworthiness for researchers aiming to synthesize and explore the potential of this compound in drug discovery and materials science.
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The Ascendant Scaffold: A Technical Guide to 3-Fluorophenylsulfonylethanol Derivatives in Modern Drug Discovery
Abstract
The 3-fluorophenylsulfonylethanol scaffold is an emerging pharmacophore of significant interest to the medicinal chemistry community. Its unique combination of a sulfonamide moiety, a flexible ethanolamine linker, and a strategically placed fluorine atom on the phenyl ring offers a compelling platform for the design of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, derivatization, and potential biological applications of this promising class of molecules. We will delve into the causality behind synthetic strategies, explore potential structure-activity relationships, and provide detailed experimental protocols to empower further research and development.
Introduction: The Rationale for the 3-Fluorophenylsulfonylethanol Core
The benzenesulfonamide moiety is a well-established and highly versatile pharmacophore in drug discovery.[1][2] Its ability to act as a potent zinc-binding group has led to the development of a wide array of enzyme inhibitors.[2] The incorporation of a fluorine atom onto the phenyl ring can significantly modulate the physicochemical properties of a molecule, often enhancing metabolic stability, binding affinity, and membrane permeability. The ethanolamine side chain provides a crucial point for further chemical modification, allowing for the exploration of a vast chemical space and the fine-tuning of biological activity.[3]
This guide will illuminate the path from fundamental synthesis to the exploration of the vast therapeutic potential of 3-Fluorophenylsulfonylethanol derivatives.
Synthesis of the Core Scaffold: N-(2-hydroxyethyl)-3-fluorobenzenesulfonamide
The foundational step in exploring this class of compounds is the efficient synthesis of the core scaffold, N-(2-hydroxyethyl)-3-fluorobenzenesulfonamide. The most direct and widely applicable method involves the nucleophilic substitution reaction between 3-fluorobenzenesulfonyl chloride and ethanolamine.
Experimental Protocol: Synthesis of N-(2-hydroxyethyl)-3-fluorobenzenesulfonamide
Materials:
-
3-Fluorobenzenesulfonyl chloride
-
Ethanolamine
-
Pyridine (or another suitable base)
-
Acetone (or another suitable solvent)
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of ethanolamine (1.2 equivalents) in a mixture of acetone and pyridine (3:1 v/v) at 0 °C, add a solution of 3-fluorobenzenesulfonyl chloride (1.0 equivalent) in acetone dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-hydroxyethyl)-3-fluorobenzenesulfonamide.
Characterization:
The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthetic Workflow Diagram
Caption: Synthesis of the core 3-Fluorophenylsulfonylethanol scaffold.
Derivatization Strategies: Unlocking the Chemical Space
The hydroxyl group of the N-(2-hydroxyethyl)-3-fluorobenzenesulfonamide core is a versatile handle for a multitude of chemical transformations. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide variety of functional groups.
Esterification
Reaction of the hydroxyl group with various acyl chlorides or carboxylic acids (under coupling conditions) can yield a library of ester derivatives. This strategy allows for the introduction of diverse functionalities, including aliphatic chains, aromatic rings, and heterocyclic systems.[4]
Etherification
The hydroxyl group can be converted to an ether via reactions such as the Williamson ether synthesis. This allows for the introduction of different alkyl or aryl groups, which can influence the lipophilicity and steric bulk of the molecule.
Substitution Reactions
The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a variety of nucleophiles to introduce functionalities such as azides, amines, or thiols.
Derivatization Workflow Diagram
Caption: Potential derivatization pathways for the core scaffold.
Biological Activities and Structure-Activity Relationships (SAR)
While specific biological data for 3-Fluorophenylsulfonylethanol derivatives is emerging, the broader class of sulfonamides exhibits a wide range of pharmacological activities.[5] By drawing parallels with structurally related compounds, we can hypothesize potential therapeutic applications and guide future drug discovery efforts.
Enzyme Inhibition
The sulfonamide moiety is a classic zinc-binding group, making these compounds prime candidates for inhibiting metalloenzymes.[2]
-
Carbonic Anhydrase (CA) Inhibition: Benzenesulfonamides are potent inhibitors of carbonic anhydrases, which are implicated in various diseases including glaucoma, epilepsy, and cancer.[2] The substitution pattern on the phenyl ring and modifications to the ethanolamine side chain can significantly impact isoform selectivity.
-
α-Glucosidase and α-Amylase Inhibition: Sulfonamide derivatives have shown promising activity as inhibitors of carbohydrate-digesting enzymes, suggesting potential applications in the management of diabetes.[6]
-
Urease Inhibition: Some sulfonamide derivatives have demonstrated potent urease inhibitory activity, which is relevant for the treatment of infections caused by urease-producing bacteria like Helicobacter pylori.[7]
Other Potential Biological Activities
-
Antibacterial Activity: The sulfonamide scaffold is the basis for the first class of synthetic antibacterial agents ("sulfa drugs").[2][5]
-
Anticancer Activity: Certain sulfonamide derivatives have exhibited antiproliferative effects against various cancer cell lines.[8][9]
-
Anti-inflammatory Activity: Some benzenesulfonamide derivatives have shown anti-inflammatory properties.[10]
Structure-Activity Relationship (SAR) Insights
Based on the literature for related sulfonamides, the following SAR trends can be anticipated:
-
Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring can influence binding affinity and selectivity. The 3-fluoro substituent in the core scaffold is expected to enhance binding through favorable electronic interactions.
-
Ethanolamine Derivatization: Modifications at the hydroxyl group can significantly impact potency and pharmacokinetic properties. For example, esterification can create prodrugs with improved oral bioavailability.[4]
-
Sulfonamide Nitrogen Substitution: While the core scaffold has a secondary sulfonamide, further substitution on the nitrogen, if synthetically feasible, would likely alter the biological activity profile.[11]
Quantitative Data for Related Sulfonamide Derivatives
| Compound Class | Target Enzyme | IC₅₀ / EC₅₀ | Reference |
| Sulfaguanidine Derivatives | α-Glucosidase | 0.39 µM | [6] |
| Sulfaguanidine Derivatives | α-Amylase | 28 µM | [6] |
| 2-oxocycloalkylsulfonamides | Botrytis cinerea | 2.12 µg/mL | [9] |
| N-substituted sulfonamides | Urease | 0.27 µM | [7] |
Future Perspectives and Conclusion
The 3-Fluorophenylsulfonylethanol scaffold represents a promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the versatility of its ethanolamine side chain provide a robust platform for generating diverse chemical libraries. Future research should focus on the systematic derivatization of the core scaffold and the comprehensive biological evaluation of the resulting compounds against a panel of relevant targets.
This technical guide has provided a foundational understanding of the synthesis, derivatization potential, and likely biological activities of 3-Fluorophenylsulfonylethanol derivatives. By leveraging the principles of medicinal chemistry and the experimental protocols outlined herein, researchers are well-equipped to explore the full therapeutic potential of this exciting class of molecules.
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MDPI. (2024, June 25). Synthesis and Enzymatic Evaluation of a Small Library of Substituted Phenylsulfonamido-Alkyl Sulfamates towards Carbonic Anhydrase II. Retrieved from [Link]
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National Center for Biotechnology Information. (2024, June 7). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Retrieved from [Link]
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PubMed. (1995, April 14). Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
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Sciforum. (2018, May 6). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]
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MDPI. (2013, November 14). Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. Retrieved from [Link]
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ResearchGate. (n.d.). A) Derivatization of complex sulfonamides through the parent sulfonyl.... Retrieved from [Link]
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ResearchGate. (2026, March 3). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Biological activity and synthesis of sulfonamide derivatives: A brief review. Retrieved from [Link]
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PubMed. (2024, June 7). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Retrieved from [Link]
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ChemicalCell. (n.d.). n-(2-Hydroxyethyl)Benzenesulfonamide CAS NO 9724-42-9. Retrieved from [Link]
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Brazilian Journal of Science. (2024, March 25). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Retrieved from [Link]
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PubMed. (2008, April 15). Synthesis and biological activities of 2-oxocycloalkylsulfonamides. Retrieved from [Link]
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ACS Publications. (2019, November 27). A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. Retrieved from [Link]
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ChemRxiv. (n.d.). Expanding Chemical Space of N-Acyl Sulfonamides for Carbonic Anhydrase Inhibitor Discovery. Retrieved from [Link]
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MDPI. (2021, June 8). Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. Retrieved from [Link]
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Role of 3-Fluorophenylsulfonylethanol in medicinal chemistry
An In-Depth Technical Guide on the Role of 3-Fluorophenylsulfonylethanol in Medicinal Chemistry
Executive Summary
In modern medicinal chemistry, the selection of a molecular building block is rarely arbitrary; it is a calculated exercise in balancing pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). 3-Fluorophenylsulfonylethanol (CAS: 685892-13-1) represents a highly rationalized, bifunctional scaffold. By combining a metabolically stable fluorinated aryl ring, a rigid hydrogen-bonding sulfone, and a versatile ethanol linker, this molecule serves as a critical precursor for targeted covalent inhibitors (TCIs) and a robust pharmacophore for non-covalent target engagement.
This whitepaper deconstructs the structural logic behind 3-Fluorophenylsulfonylethanol, detailing its mechanistic utility, physicochemical impact, and step-by-step synthetic integration into drug discovery pipelines.
Structural & Electronic Profiling: The Causality of Design
To understand the utility of 3-Fluorophenylsulfonylethanol, we must dissect the causality behind its three core structural features. Every atom serves a distinct purpose in optimizing a drug candidate's profile.
-
The 3-Fluoro Substitution (Metabolic & Electronic Modulation): Fluorine substitution is a cornerstone strategy for enhancing metabolic stability[1]. Placing the highly electronegative fluorine atom at the meta-position of the phenyl ring exerts a strong inductive electron-withdrawing effect (-I) without introducing the steric bulk associated with larger halogens[2]. Crucially, this specific positioning blocks cytochrome P450-mediated oxidation at a common metabolic hotspot, prolonging the biological half-life of the derivative[3]. Furthermore, the -I effect fine-tunes the electron density of the adjacent sulfone, increasing the electrophilicity of downstream derivatives.
-
The Sulfone Moiety (Conformational & Binding Control): The sulfone group acts as a rigid, tetrahedral hydrogen-bond acceptor[4]. Unlike amides, sulfones do not act as hydrogen-bond donors, which helps maintain a lower polar surface area (TPSA) and preserves membrane permeability. It also serves as a powerful electron-withdrawing group (EWG) that can activate adjacent unsaturation[5].
-
The Ethanol Linker (Synthetic Versatility): The 2-hydroxyethyl chain provides the critical synthetic handle. The primary alcohol acts as a versatile nucleophile for etherification or can be converted into a leaving group to drive dehydration reactions.
Core Application I: Precursor to Targeted Covalent Inhibitors
Targeted covalent inhibitors (TCIs) have experienced a renaissance, particularly in oncology and virology, due to their prolonged target residence time and high potency. Vinyl sulfones are privileged Michael acceptors in this domain because of their exquisite selectivity for thiol nucleophiles (e.g., non-catalytic or catalytic cysteine residues) over amines or hydroxyls[6],[7].
By dehydrating 3-Fluorophenylsulfonylethanol, medicinal chemists generate a 3-fluorophenyl vinyl sulfone warhead. The meta-fluorine atom is critical here: its inductive pull increases the electrophilicity of the vinyl group, ensuring it is reactive enough to capture the target cysteine, yet stable enough to avoid promiscuous off-target reactivity with abundant cellular thiols like glutathione (GSH)[8].
Experimental Protocol: Synthesis of 3-Fluorophenyl Vinyl Sulfone
This protocol describes a robust, self-validating two-step sequence (Activation and Elimination) to generate the covalent warhead.
Step 1: Hydroxyl Activation (Mesylation)
-
Reaction: Dissolve 1.0 eq of 3-Fluorophenylsulfonylethanol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath to prevent exothermic side reactions.
-
Reagent Addition: Add 1.5 eq of triethylamine (Et₃N), followed by the dropwise addition of 1.2 eq of methanesulfonyl chloride (MsCl).
-
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The disappearance of the highly polar alcohol spot and the appearance of a less polar mesylate spot confirms completion (typically 1-2 hours).
-
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Use the crude mesylate directly in the next step to avoid degradation.
Step 2: Base-Promoted Elimination
-
Reaction: Dissolve the crude mesylate in anhydrous tetrahydrofuran (THF).
-
Elimination: Add 1.5 eq of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 4-6 hours.
-
Validation Checkpoint: Analyze via ¹H NMR. The successful formation of the vinyl sulfone is confirmed by the appearance of distinct vinylic protons (multiplets between δ 6.0 and 7.0 ppm) and the disappearance of the aliphatic ethylene signals.
-
Purification: Purify via flash column chromatography to isolate the pure 3-fluorophenyl vinyl sulfone.
Workflow for generating a covalent vinyl sulfone warhead from 3-Fluorophenylsulfonylethanol.
Mechanism of irreversible covalent modification of a target cysteine by the vinyl sulfone.
Core Application II: Pharmacophore Integration via Etherification
When reversible, non-covalent interactions are preferred, the intact 3-fluorophenylsulfonylethanol molecule can be grafted onto a core scaffold (such as a phenol-bearing kinase inhibitor or an acidic heterocycle) via a Mitsunobu reaction. This strategy converts the entire moiety into a bulky, lipophilic, hydrogen-bonding side chain capable of occupying deep hydrophobic pockets (e.g., the S1' pocket in proteases) while engaging in directional hydrogen bonding with the protein backbone via the sulfone oxygens[4].
Experimental Protocol: Mitsunobu Etherification
-
Preparation: In an oven-dried flask, combine 1.0 eq of the core phenolic scaffold, 1.2 eq of 3-Fluorophenylsulfonylethanol, and 1.5 eq of Triphenylphosphine (PPh₃) in anhydrous THF.
-
Activation: Cool the mixture to 0 °C. Dropwise, add 1.5 eq of Diisopropyl azodicarboxylate (DIAD). The order of addition is critical to prevent the premature consumption of the azodicarboxylate by moisture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Validation Checkpoint: LC-MS analysis should indicate the mass of the desired ether product. A common complication is the co-elution of the byproduct triphenylphosphine oxide (TPPO).
-
Optimization Tip: If TPPO removal is problematic during standard silica gel chromatography, utilize polymer-bound PPh₃ during the reaction, which can be easily removed via simple vacuum filtration post-reaction.
Physicochemical & ADME Impact
The strategic decision to utilize the 3-fluoro derivative over a non-fluorinated analog has profound implications for the drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The table below summarizes the quantitative and qualitative shifts induced by this specific substitution.
| Property | Phenylsulfonylethanol | 3-Fluorophenylsulfonylethanol | Impact of 3-Fluoro Substitution |
| Molecular Weight | 186.23 g/mol | 204.22 g/mol | Minimal bulk increase (+18 Da); maintains ligand efficiency. |
| cLogP (Predicted) | ~0.45 | ~0.59 | Enhanced lipophilicity, improving passive membrane permeation. |
| TPSA | 54.37 Ų | 54.37 Ų | No change; preserves oral bioavailability metrics. |
| Metabolic Hotspots | High (ortho/meta/para C-H) | Reduced | Meta-fluorine blocks CYP450-mediated aromatic oxidation. |
| Electrophilicity (Vinyl) | Baseline | Enhanced | Inductive (-I) effect increases Michael acceptor reactivity. |
Conclusion
3-Fluorophenylsulfonylethanol is far more than a simple organic reagent; it is a highly engineered module designed to solve specific challenges in drug discovery. Whether utilized as a precursor to synthesize finely-tuned, cysteine-reactive vinyl sulfones, or employed intact as a metabolically stable, hydrogen-bonding side chain, it provides medicinal chemists with a reliable pathway to optimize both the pharmacodynamic potency and pharmacokinetic resilience of next-generation therapeutics.
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Thermodynamic Stability of Fluorinated Phenylsulfonylethanols: Mechanistic Insights and Synthetic Applications
Executive Summary
The incorporation of fluorine into organic scaffolds is a cornerstone of modern drug development, significantly altering lipophilicity, metabolic stability, and conformational preferences. Among the most versatile intermediates in fluoro-organic synthesis are fluorinated phenylsulfonylethanols (e.g., β -hydroxy sulfones). These compounds serve as critical linchpins in the modified Julia-Kocienski olefination for the stereoselective synthesis of fluoroalkenes[1].
As a Senior Application Scientist, I approach the thermodynamic stability of these molecules not merely as a physical property, but as a tunable parameter that dictates synthetic success. This whitepaper deconstructs the thermodynamic forces governing fluorinated phenylsulfonylethanols—from the suppression of the "Negative Fluorine Effect" to stereoelectronic conformational locking—and provides self-validating experimental protocols for their synthesis and kinetic profiling.
Thermodynamic Foundations: Overcoming the Negative Fluorine Effect (NFE)
The synthesis of a fluorinated phenylsulfonylethanol typically relies on the nucleophilic addition of a fluorinated carbanion to an aldehyde or epoxide[2]. However, fluorinated carbanions are notoriously challenging intermediates. They exhibit a phenomenon known as the Negative Fluorine Effect (NFE) : they are thermodynamically stable in their conjugate acid form but kinetically highly unstable as carbanions[3].
The Causality of α -Elimination
The instability of a standard fluorinated carbanion stems from the intense electron repulsion between the lone pairs on the highly electronegative fluorine atom and the electron lone pair occupying the p-orbital of the carbanionic center. This repulsion drives a rapid, thermodynamically favorable α -elimination of a fluoride ion, leading to carbene formation and subsequent degradation[3].
The Phenylsulfonyl Stabilization Mechanism
The attachment of a phenylsulfonyl group ( −SO2Ph ) fundamentally rewires the thermodynamic landscape. The strongly electron-withdrawing sulfonyl group delocalizes the carbanionic electron density. This delocalization achieves two critical outcomes:
-
Thermal Stabilization: By drawing electron density away from the carbon center, the repulsion with fluorine's lone pairs is minimized, drastically reducing the rate of α -elimination[3].
-
Enhanced Nucleophilicity (Softness): The delocalization increases the polarizability of the carbanion, transforming it into a "softer" nucleophile capable of efficiently attacking carbonyls and epoxides without premature degradation[2].
Mechanistic divergence of fluorinated carbanions: α-elimination vs. sulfonyl-stabilized addition.
Conformational Stability and Stereoelectronic Effects
Once the fluorinated phenylsulfonylethanol ( β -hydroxy sulfone) is formed, its thermodynamic stability is governed by its 3D conformational landscape. This stability dictates whether the molecule can be isolated or if it will spontaneously undergo elimination to form a phenyl ( α -fluoro)vinyl sulfone[4].
The Gauche Effect and Hyperconjugation
In fluorinated phenylsulfonylethanols, the highly polarized C−F bond prefers a gauche orientation relative to the adjacent C−O (hydroxyl) or C−S (sulfonyl) bonds. This is counterintuitive to classical steric arguments but is driven by hyperconjugation . The antiperiplanar arrangement allows electron density from the adjacent σC−H or σC−S bonds to delocalize into the low-lying antibonding orbital ( σC−F∗ ) of the carbon-fluorine bond.
Intramolecular Hydrogen Bonding
The thermodynamic stability is further locked by intramolecular hydrogen bonding between the β -hydroxyl proton and the oxygen atoms of the sulfonyl group. This enthalpic stabilization creates a high rotational energy barrier ( ΔG‡ ), allowing these intermediates to be isolated at room temperature before being subjected to base-catalyzed Julia elimination[1].
Quantitative Data Summaries
The following tables synthesize the thermodynamic parameters and reactivity metrics critical for designing workflows involving these compounds.
Table 1: Relative Nucleophilicity and Thermal Stability of Fluorinated Sulfonyl Carbanions [2]
| Carbanion Species | Thermal Stability ( t1/2 at 25°C) | Relative Nucleophilicity | Primary Degradation Pathway |
| (PhSO2)2CF− | > 24 hours | High (Soft) | Stable under inert conditions |
| PhSO2CFH− | ~ 2 hours | Moderate | α -elimination |
| PhSO2CF2− | < 5 minutes | Low (Hard) | Rapid α -elimination |
Table 2: Thermodynamic Parameters of Fluorinated Phenylsulfonylethanol Derivatives
| Substrate ( β -hydroxy sulfone) | Rotational Barrier ( ΔG‡ ) | Elimination t1/2 (DBU, 25°C) | Olefination E/Z Selectivity |
| 2-fluoro-2-(phenylsulfonyl)ethanol | 14.5 kcal/mol | 4.2 hours | 1:4 (Favors Z ) |
| 2,2-difluoro-2-(phenylsulfonyl)ethanol | 18.2 kcal/mol | 1.1 hours | N/A (Yields gem-difluoro) |
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in every step to ensure the researcher understands why a specific condition is chosen.
Protocol A: Synthesis and Isolation of β -Hydroxy Sulfones
Objective: Generate the kinetically unstable carbanion and trap it under thermodynamic control to isolate the ethanol derivative.
-
Preparation: Charge a flame-dried Schlenk flask with fluoromethyl phenyl sulfone (1.0 equiv) and anhydrous THF (0.1 M).
-
Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C under an argon atmosphere. Causality: Cryogenic temperatures suppress the kinetic α -elimination pathway.
-
Deprotonation: Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise over 10 minutes. Causality: LiHMDS is a non-nucleophilic base; using n-BuLi would result in unwanted nucleophilic attack on the sulfonyl sulfur atom.
-
Electrophile Addition: After 30 minutes of stirring, add the target aldehyde (1.2 equiv) neat or dissolved in minimal THF. Stir for 2 hours at -78 °C.
-
Quenching (Self-Validation Step): Quench the reaction cold with saturated aqueous NH4Cl . Causality: A slightly acidic quench protonates the alkoxide intermediate, locking the molecule via intramolecular hydrogen bonding and preventing spontaneous Julia elimination.
-
Isolation: Extract with EtOAc, dry over Na2SO4 , and purify via silica gel chromatography. Confirm the presence of the diastereomeric β -hydroxy sulfone via 19F -NMR (typically a doublet of doublets around -180 to -200 ppm).
Protocol B: Thermodynamic Profiling via VT-NMR and Elimination Kinetics
Objective: Quantify the conformational stability and elimination kinetics of the isolated intermediate.
-
Sample Preparation: Dissolve 15 mg of the purified fluorinated phenylsulfonylethanol in 0.6 mL of Toluene- d8 in a J. Young NMR tube.
-
VT-NMR Analysis: Acquire 1H and 19F spectra at 10 K increments from 298 K to 373 K. Causality: Elevated temperatures provide the thermal energy required to overcome the hydrogen-bonded and gauche-locked rotational barriers. Line broadening in the NMR spectra will allow for the calculation of ΔG‡ via the Eyring equation.
-
Kinetic Elimination: Cool the sample back to 298 K. Inject DBU (1.5 equiv) directly into the NMR tube.
-
Monitoring: Acquire a 19F spectrum every 10 minutes for 5 hours. Track the disappearance of the sp3 C-F signal and the emergence of the sp2 C-F signal (vinyl fluoride). Plot ln([A]/[A]0) vs. time to determine the elimination half-life.
Experimental workflow for the thermodynamic and kinetic profiling of β-hydroxy sulfones.
Conclusion
The thermodynamic stability of fluorinated phenylsulfonylethanols is not a static property, but a highly dynamic interplay of stereoelectronic effects. By leveraging the stabilizing power of the phenylsulfonyl group to overcome the Negative Fluorine Effect, researchers can isolate these critical intermediates. Understanding the gauche effect and hydrogen-bonding networks within these molecules enables the precise, stereocontrolled synthesis of fluoroalkenes, driving forward the next generation of fluorinated pharmaceuticals.
References
-
Nucleophilic Fluoroalkylation of r,β-Enones, Arynes, and Activated Alkynes with Fluorinated Sulfones Source: Journal of Organic Chemistry (via CAS)3[3]
-
Nucleophilic Fluoroalkylation of Epoxides with Fluorinated Sulfones Source: ACS Publications2[2]
-
Synthesis of fluoroalkenes via Julia and Julia-Kocienski olefination reactions Source: Journal of Fluorine Chemistry (via CAS)1[1]
-
Julia Olefination as a General Route to Phenyl (α-Fluoro)vinyl Sulfones Source: Synlett (via NIH)4[4]
Sources
3-Fluorophenylsulfonylethanol solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Fluorophenylsulfonylethanol in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of 3-Fluorophenylsulfonylethanol, a compound of interest in medicinal chemistry. In the absence of extensive published quantitative data for this specific molecule, this document serves as a first-principles guide, empowering researchers to systematically determine and interpret its solubility profile. We will delve into the molecular characteristics of 3-Fluorophenylsulfonylethanol, establish a theoretical framework for its solubility based on intermolecular forces, provide a detailed, field-proven experimental protocol for solubility determination, and offer a template for the systematic presentation and interpretation of the resulting data.
Introduction: The Critical Role of Solubility
3-Fluorophenylsulfonylethanol is a fluorinated organic compound featuring a sulfonyl group, an aromatic ring, and a hydroxyl group. Such structural motifs are common in pharmacologically active molecules. The fluorine atom can modulate properties like metabolic stability and binding affinity, while the sulfonyl and hydroxyl groups influence polarity and hydrogen bonding capabilities. Understanding the solubility of this compound in a range of organic solvents is paramount for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and purification via techniques like recrystallization or chromatography.[1]
-
Formulation Development: Designing stable and effective dosage forms, where the API must be solubilized in a suitable vehicle. Poor solubility is a major hurdle in pharmaceutical development.[2]
-
Preclinical Studies: Preparing solutions for in vitro and in vivo assays, where accurate concentration is critical for reliable data.
This guide provides the foundational knowledge and practical methodology to systematically characterize the solubility of 3-Fluorophenylsulfonylethanol.
Physicochemical Properties and Their Influence on Solubility
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3] The principle of "like dissolves like" serves as a useful guideline, meaning polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[4][5]
Let's dissect the structure of 3-Fluorophenylsulfonylethanol to predict its behavior:
-
Polar Groups: The molecule possesses a highly polar sulfonyl group (-SO₂) and a hydroxyl group (-OH). The oxygen and fluorine atoms are highly electronegative, creating significant bond dipoles.
-
Hydrogen Bonding: The hydroxyl group (-OH) can act as a hydrogen bond donor , while the oxygen atoms of the sulfonyl group and the hydroxyl group can act as hydrogen bond acceptors . This capacity for hydrogen bonding significantly enhances solubility in protic solvents (e.g., alcohols) and other solvents that can accept hydrogen bonds.[6][7]
-
Aromatic System: The 3-fluorophenyl ring is a large, relatively nonpolar component of the molecule. This region will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.
-
Overall Polarity: The combination of a nonpolar aromatic ring and highly polar functional groups suggests that 3-Fluorophenylsulfonylethanol is a polar molecule . Its solubility will likely be favored in polar organic solvents.
The interplay of these features dictates that solvents capable of hydrogen bonding and those with a significant dipole moment will be effective at solvating the molecule.
Experimental Determination of Thermodynamic Solubility
While kinetic solubility is useful for high-throughput screening, thermodynamic solubility represents the true equilibrium state and is the gold standard for physicochemical characterization.[8][9] The most reliable and widely used method for determining thermodynamic solubility is the shake-flask method .[10][11] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.
The Shake-Flask Method: A Validated Protocol
This protocol is designed to be a self-validating system, ensuring that true equilibrium is achieved and accurately measured.
Materials and Equipment:
-
3-Fluorophenylsulfonylethanol (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Screw-cap vials (e.g., 4 mL or 20 mL)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer)
Step-by-Step Experimental Workflow:
-
Preparation: Add an excess amount of solid 3-Fluorophenylsulfonylethanol to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution.[10] A general starting point is to add ~10-20 mg of solute to 2-5 mL of the solvent.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[9][11] It is advisable to take measurements at multiple time points (e.g., 24h, 48h, and 72h) to confirm that the concentration is no longer changing, thereby validating that equilibrium has been reached.
-
Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.[12]
-
Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant using a pipette. It is crucial not to disturb the solid pellet. Immediately filter the supernatant through a syringe filter to remove any remaining microscopic particles.[11] Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve must be prepared using standard solutions of 3-Fluorophenylsulfonylethanol of known concentrations.[12]
-
Calculation: Calculate the solubility by taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.
Visualizing the Experimental Workflow
The following diagram outlines the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
Systematic documentation of solubility data is crucial for comparison and decision-making. The data should be presented in a clear, tabular format. A representative set of organic solvents should be chosen to cover a range of polarities and hydrogen bonding capabilities.
Template for Solubility Data
| Solvent Class | Solvent | Dielectric Constant (ε) at 20°C | Solubility at 25°C (mg/mL) | Qualitative Solubility |
| Polar Protic | Methanol | 32.7 | (Experimental Data) | (e.g., Freely Soluble) |
| Ethanol | 24.5 | (Experimental Data) | (e.g., Soluble) | |
| Isopropanol | 19.9 | (Experimental Data) | (e.g., Sparingly Soluble) | |
| Polar Aprotic | Acetonitrile | 37.5 | (Experimental Data) | (e.g., Soluble) |
| Acetone | 20.7 | (Experimental Data) | (e.g., Freely Soluble) | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | (Experimental Data) | (e.g., Very Soluble) | |
| Ethyl Acetate | 6.0 | (Experimental Data) | (e.g., Slightly Soluble) | |
| Nonpolar | Toluene | 2.4 | (Experimental Data) | (e.g., Slightly Soluble) |
| Dichloromethane (DCM) | 9.1 | (Experimental Data) | (e.g., Soluble) | |
| Hexane | 1.9 | (Experimental Data) | (e.g., Practically Insoluble) |
Qualitative descriptors are based on USP guidelines.[13]
Interpreting the Solubility Profile
The relationship between the solute's properties and the solvent's characteristics provides a logical framework for interpreting the experimental data.
Caption: Factors Influencing Solubility of 3-Fluorophenylsulfonylethanol.
-
High Solubility in Polar Protic Solvents: One would expect high solubility in solvents like methanol and ethanol. These solvents can engage in strong hydrogen bonding with both the hydroxyl and sulfonyl groups of the solute, effectively breaking down the solute's crystal lattice.[14][15]
-
Good Solubility in Polar Aprotic Solvents: Solvents like DMSO and acetone are excellent hydrogen bond acceptors and have large dipole moments.[16] They can interact favorably with the polar regions of 3-Fluorophenylsulfonylethanol, leading to good solubility.
-
Lower Solubility in Nonpolar Solvents: In nonpolar solvents like hexane, the energy required to break the strong intermolecular forces (especially hydrogen bonds) within the solute's crystal lattice is not sufficiently compensated by the weak van der Waals interactions between the solute and solvent.[4] Consequently, solubility is expected to be low.
Conclusion
While specific quantitative solubility data for 3-Fluorophenylsulfonylethanol may not be readily available in the public domain, a thorough understanding of its molecular structure and the principles of intermolecular forces allows for a predictive framework. This guide provides the necessary theoretical background and a robust, step-by-step experimental protocol—the shake-flask method—to enable researchers to reliably determine its thermodynamic solubility in a range of organic solvents. The systematic collection and interpretation of this data are essential for advancing the development of 3-Fluorophenylsulfonylethanol in pharmaceutical and chemical applications.
References
- CK-12 Foundation. (2026, January 1). Hydrogen Bonding.
- U.S. Pharmacopeia. (2012, December 15). Description and Relative Solubility of USP and NF Articles.
- AP Chemistry. Revision Notes - Hydrogen Bonding | Intermolecular Forces and Properties.
- Allen Institute. Hydrogen Bonding-Formation, Types, Conditions and Properties.
- True Geometry. (2025, March). Solubility and Hydrogen Bonding.
- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.
- Jouyban, A. (2008). Experimental and Computational Methods Pertaining to Drug Solubility. PDF Document.
- Tripathi, D. et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29.
- LibreTexts. The Solution Process.
- SAA. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG.
- Cayman Chemical. Solubility Factors When Choosing a Solvent.
- Fakhree, M. A. A., et al. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.
- Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5435-5439.
- Calbo, J., et al. (2024). Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules. PMC.
- Sigma-Aldrich. Solvent Miscibility Table.
- U.S. Pharmacopeia. (2012, June 12). 5354 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30.
- Wang, Z., et al. (2025). Polyarylates Containing Both Fluorine and Bromine for Simultaneous High Heat Resistance, Enhanced Solubility, and Low Heat Release. Journal of Applied Polymer Science.
- Benchchem. A Technical Guide to the Solubility of 3-(2-Fluorophenyl)propionaldehyde in Organic Solvents.
- Benchchem. (2025). Application Notes and Protocols for the Purification of Synthesized 2-(3-Nitrofuran-2-yl)-1,3-dioxolane.
- Kiani, H., et al. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.
- Chernykh, A. V., et al. (2019, March 13). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.
- Wang, Y., et al. (2021, February 8).
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Electronic effects of 3-fluoro substitution on sulfonyl groups
An In-depth Technical Guide: The Electronic Influence of 3-Fluoro Substitution on Sulfonyl Groups: A Guide for Drug Discovery Professionals
Executive Summary
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, profoundly influencing molecular properties from metabolic stability to binding affinity. This guide provides a detailed examination of the electronic effects stemming from the substitution of a fluorine atom at the meta-position (3-position) of a phenylsulfonyl group. We dissect the interplay between fluorine's powerful inductive electron-withdrawing effect and its subtler resonance-donating capacity, and how these forces modulate the electronic character of the potent sulfonyl moiety. Through a synthesis of theoretical principles, quantitative data analysis, and practical experimental protocols, this document offers researchers and drug development scientists a comprehensive framework for understanding and leveraging the 3-fluoro-phenylsulfonyl motif to fine-tune the reactivity, acidity, and ultimately, the biological activity of therapeutic agents.
Introduction: The Strategic Role of Fluorine and Sulfonyl Groups
The sulfonyl group (-SO₂-) is a ubiquitous functional group in pharmaceuticals, prized for its ability to act as a strong hydrogen bond acceptor, its chemical stability, and its rigid geometry. Concurrently, the use of fluorine in drug design has surged, with fluorinated compounds consistently representing a significant portion of newly approved drugs.[1] The introduction of fluorine can dramatically alter a molecule's physicochemical properties, including lipophilicity, pKa, and metabolic stability.[2][3]
When these two powerful motifs are combined, as in the 3-fluorobenzenesulfonyl group, a nuanced electronic environment is created. The sulfonyl group is strongly electron-withdrawing, a property that is fundamental to its role in many bioactive molecules, including sulfonamide antibiotics and targeted covalent inhibitors.[4] Understanding how a meta-fluoro substituent further perturbs this electronic landscape is critical for rational drug design. This guide will explore the theoretical underpinnings of these electronic effects, provide quantitative measures of their impact, and detail experimental approaches for their characterization.
Theoretical Framework: A Duality of Electronic Effects
The net electronic effect of a 3-fluoro substituent on the sulfonyl group is a result of the interplay between two fundamental electronic phenomena: the inductive effect and the resonance effect.
The Inductive Effect (-I)
Fluorine is the most electronegative element, giving it a powerful ability to withdraw electron density from adjacent atoms through the sigma (σ) bonds. This is known as the inductive effect (-I). When placed on a benzene ring, this effect operates regardless of the substituent's position (ortho, meta, or para) and serves to decrease electron density on the ring. This withdrawal of electron density makes the attached sulfonyl group even more electron-deficient.
The Resonance Effect (+R)
Conversely, fluorine possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring, an electron-donating resonance effect (+R or +M).[5] However, for fluorine, this resonance donation is weak compared to its potent inductive withdrawal. The resonance effect is most pronounced at the ortho and para positions. At the meta position, direct resonance interaction with the point of attachment for the sulfonyl group is not possible, meaning the inductive effect is the overwhelmingly dominant electronic influence from the fluorine substituent.[5]
The combination of these effects is crucial. The strong -I effect of the meta-fluorine atom withdraws electron density from the entire aromatic ring, which in turn enhances the intrinsic electron-withdrawing nature of the sulfonyl group.
Caption: Dominant inductive vs. minimal resonance effect of 3-fluoro substitution.
Quantitative Analysis of Electronic Perturbation
The electronic influence of a substituent can be quantified by measuring its effect on reaction rates and equilibrium constants. The acidity (pKa) of the corresponding sulfonic acid and Hammett substituent constants (σ) are primary tools for this analysis.
Impact on Acidity (pKa)
The acidity of a sulfonic acid (R-SO₃H) is a direct reflection of the stability of its conjugate base (R-SO₃⁻). Electron-withdrawing groups stabilize the sulfonate anion, thereby increasing the acidity of the parent acid (i.e., lowering its pKa). The powerful inductive effect of the 3-fluoro substituent is expected to significantly increase the acidity of 3-fluorobenzenesulfonic acid compared to its unsubstituted counterpart.
| Compound | pKa Value | Rationale for Change |
| Benzenesulfonic Acid | ~0.70[6] | Baseline acidity of the phenylsulfonyl group. |
| 3-Fluorobenzenesulfonic Acid | -0.89 (Predicted)[7] | The strong -I effect of fluorine withdraws electron density, stabilizing the sulfonate conjugate base and significantly increasing acidity. |
Note: The pKa for 3-fluorobenzenesulfonic acid is a predicted value, while the value for benzenesulfonic acid is experimental. The substantial difference highlights the powerful electronic effect.
Hammett Substituent Constants (σ)
The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of a substituent's electronic effect (σ) on a reaction's sensitivity to that effect (ρ).[8] The substituent constant σ is specific to a given substituent and its position. For substituents at the meta position, the constant (σₘ) primarily reflects the inductive effect.
| Substituent (at meta position) | Hammett Constant (σₘ) | Interpretation |
| -H (Hydrogen) | 0.00 | The reference standard. |
| -F (Fluoro) | +0.34 | The positive value indicates a strong electron-withdrawing character, dominated by the inductive effect. |
The large positive σₘ value for fluorine (+0.34) confirms its role as a potent electron-withdrawing group when placed at the meta position, which quantitatively supports the observed increase in acidity.
Experimental and Computational Corroboration
Theoretical predictions must be validated through robust experimental and computational methods. These approaches provide direct evidence of the electronic changes within the molecule.
Computational Chemistry Analysis
Density Functional Theory (DFT) calculations are invaluable for visualizing and quantifying electronic effects. By calculating the electrostatic potential (ESP) map of a molecule, one can directly observe the distribution of electron density.
In a comparison between benzenesulfonyl fluoride and 3-fluorobenzenesulfonyl fluoride, DFT analysis would reveal a more positive (blue-shifted) electrostatic potential around the sulfur atom in the fluorinated analogue. This is a direct consequence of the fluorine atom's inductive withdrawal of electron density, which "pulls" electron density away from the sulfonyl group. This depletion of negative charge at the sulfonyl oxygens reduces their H-bond basicity.[2]
Caption: A typical workflow for computational analysis of electronic effects.
Experimental Protocol: pKa Determination by UV-Spectrophotometric Titration
This protocol provides a reliable method for experimentally determining the pKa of a sulfonic acid, validating the electronic effects of substitution. The principle relies on the fact that the UV absorbance of the acidic (R-SO₃H) and basic (R-SO₃⁻) forms of the compound differ. By measuring absorbance across a range of pH values, the pKa can be determined.
Objective: To determine the pKa of 3-fluorobenzenesulfonic acid.
Materials:
-
3-fluorobenzenesulfonic acid sample
-
UV-Vis Spectrophotometer
-
Calibrated pH meter
-
Quartz cuvettes (1 cm path length)
-
Standardized HCl and NaOH solutions (e.g., 0.1 M)
-
Aqueous buffer solutions of known pH (e.g., pH 1 to 3 range)
-
Deionized water
Methodology:
-
Preparation of Stock Solution: Prepare a ~1 mM stock solution of 3-fluorobenzenesulfonic acid in deionized water.
-
Preparation of pH-Adjusted Samples:
-
Create a series of solutions by diluting an aliquot of the stock solution into different buffers or by adding precise amounts of HCl or NaOH to achieve a range of pH values spanning the expected pKa (e.g., from pH -1.0 to 2.0).
-
Ensure the final concentration of the sulfonic acid is constant across all samples (e.g., 50 µM).
-
-
Spectrophotometric Measurement:
-
Record the full UV spectrum (e.g., 200-400 nm) for each pH-adjusted sample to identify the wavelength of maximum absorbance difference (λ_max_diff) between the fully protonated and deprotonated species.
-
Measure the absorbance of each sample at this fixed wavelength.
-
-
Data Analysis:
-
Plot the measured absorbance versus pH. The resulting curve should be sigmoidal.
-
The pKa is the pH value at the inflection point of the sigmoid curve.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_B - A) / (A - A_A)] where A is the absorbance at a given pH, A_A is the absorbance of the fully acidic form, and A_B is the absorbance of the fully basic form.
-
Self-Validation: The consistency of the pKa value calculated at multiple pH points along the titration curve serves as an internal validation of the measurement's accuracy. A good sigmoidal fit to the data further enhances confidence in the result.
Implications for Drug Discovery and Development
The electronic modulation imparted by a 3-fluoro substituent has profound and actionable consequences in a drug discovery context.
Tuning Reactivity: The Case of Covalent Inhibitors
Sulfonyl fluorides (R-SO₂F) have emerged as highly valuable "warheads" for designing targeted covalent inhibitors.[9][10] They exhibit a unique balance of stability in aqueous environments and reactivity towards specific nucleophilic amino acid residues like lysine, tyrosine, and histidine.[9][11]
The reactivity of the sulfonyl fluoride is directly proportional to the electrophilicity of the sulfur atom. By adding a 3-fluoro substituent to the aryl ring, the sulfur atom is rendered more electron-deficient (more electrophilic). This has two key consequences:
-
Increased Reactivity: The rate of covalent bond formation with a target nucleophile is enhanced. This allows for the "tuning" of a warhead's reactivity to achieve optimal target engagement kinetics.
-
Potential for Altered Selectivity: The heightened reactivity may influence the selectivity profile of the inhibitor, a critical consideration in minimizing off-target effects.
Caption: Logical flow from 3-fluoro substitution to modulated biological activity.
Modulating Physicochemical Properties
-
Acidity (pKa): As demonstrated, the 3-fluoro substituent is a powerful modulator of the acidity of any ionizable protons influenced by the sulfonyl group. This is critical for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.
-
Lipophilicity (logP): Fluorine substitution typically increases lipophilicity.[2] This effect, combined with the electronic modulation, allows for fine-tuning of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism (metabolic blocking), enhancing the half-life of a drug.
Altering Protein-Ligand Interactions
The electron-withdrawing effect of the 3-fluoro substituent reduces the electron density on the sulfonyl oxygen atoms.[2] This makes them weaker hydrogen bond acceptors. This seemingly subtle change can have a dramatic impact on protein-ligand binding affinity and selectivity. If a key hydrogen bond to a sulfonyl oxygen is critical for binding, this modification could be detrimental. However, if that interaction contributes to off-target binding, this modification could be highly beneficial for improving the drug's selectivity profile.
Conclusion
The placement of a fluorine atom at the 3-position of a phenylsulfonyl group is a strategic tool for the medicinal chemist. Its electronic influence is dominated by a powerful inductive electron-withdrawing effect, which significantly enhances the electron-deficient nature of the sulfonyl sulfur center. This perturbation is quantitatively confirmed by a lower pKa of the corresponding sulfonic acid and a positive Hammett constant. The practical consequences for drug discovery are substantial, offering a rational basis for tuning the reactivity of covalent warheads, modulating pKa to optimize pharmacokinetic properties, and refining protein-ligand interaction profiles to improve affinity and selectivity. A thorough understanding of these electronic principles, validated by computational and experimental data, empowers scientists to more effectively design the next generation of precisely targeted therapeutics.
References
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS.org.
- 3-Fluoro-benzenesulfonic acid CAS#: 657-47-6. ChemicalBook.
- Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect.
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
- A computational mechanistic study on the formation of aryl sulfonyl fluorides via Bi(III)
- Synthesis of Sulfonyl Fluorides
- Anomeric Effects in Sulfonyl Compounds: An Experimental and Computational Study of Fluorosulfonyl Azide, FSO2N3, and Trifluoromethylsulfonyl Azide, CF3SO2N3. The Journal of Physical Chemistry A.
- Synthesis of SCF3‐Substituted Sulfonium Ylides from Sulfonium Salts or α‐Bromoacetic Esters. Wiley Online Library.
- Weird sulfonation reactions of fluoroarene. Chemistry Stack Exchange.
- Synthesis of fluorinated sulfonamide derivative 3 h on a 2 g‐scale
- The Effect of Fluorine Substitution on the Electronic Properties of Alkoxy, Alkylthio and Alkylsulfonyl Groups. Journal of the American Chemical Society.
- Anomeric Effects in Sulfonyl Compounds: An Experimental and Computational Study of Fluorosulfonyl Azide, FSO2N3, and Trifluoromethylsulfonyl Azide, CF3SO2N3.
- Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides.
- Ionic Liquids Containing the Sulfonyl Fluoride Moiety: Integrating Chemical Biology with M
- Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. MDPI.
- Sulfonyl fluoride synthesis by fluorosulfon
- Possible resonance structures of α‐fluoro(phenylsulfonyl)methane derivatives.
- The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkyl
- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC.
- Electronic Effects of the Sulfinyl and Sulfonyl Groups.
- 3-(Fluorosulfonyl)
- (PDF) The unique fluorine effects in organic reactions: Recent facts and insights into fluoroalkylations.
- (PDF) Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method.
- 3-Fluorobenzoic acid. Wikipedia.
- Fluorinated building blocks in drug design: new p
- Taft equ
- Hammett equ
- Sulfonyl Fluoride-Based Prosthetic Compounds as Potential 18F Labelling Agents.
- Hammett constants σ for fluoro-substituents.
- 3-(Fluorosulfonyl)
- Taft equation: Polar substituent constants, σ. Scribd.
- Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast L
- Benzenesulfonic Acid. RÖMPP Online.
- 3-Fluorobenzenesulfonic acid. PubChem.
- 3-(Fluorosulfonyl)
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
- Unconventional reactivity of sulfonyl fluorides. Spiral.
- Taft's substituent constants, σ* and σI, and Huheey's group electroneg
- A survey of Hammett substituent constants and resonance and field parameters. Wang Lab.
- Photoredox-Catalyzed Three-Component Construction of Aryl Sulfonyl Fluoride Using KHF2: Late-Stage Drug Fluorosulfonyl
- 657-47-6|3-Fluorobenzenesulfonic acid. BLD Pharm.
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The Strategic Utility of 3-Fluorophenylsulfonylethanol in Modern Drug Discovery: A Technical Whitepaper
Executive Summary
The compound 3-Fluorophenylsulfonylethanol (CAS: 685892-13-1), systematically known as 2-((3-fluorophenyl)sulfonyl)ethan-1-ol, has emerged as a critical bifunctional building block in medicinal chemistry. By serving as a direct precursor to highly reactive Michael acceptors (vinyl sulfones) and as a versatile alkylating agent, this synthon enables the modular assembly of complex pharmacophores. This whitepaper explores the historical discovery, mechanistic rationale, and practical applications of 3-fluorophenylsulfonylethanol in drug development, providing validated protocols for researchers in the field.
Mechanistic Rationale: The Power of the 3-Fluorophenylsulfonyl Pharmacophore
The incorporation of the 3-fluorophenylsulfonyl moiety into drug candidates is rarely arbitrary. It is a strategic choice driven by three distinct physicochemical advantages:
-
Electronic Modulation & Hydrogen Bonding: The sulfone group ( −SO2− ) is strongly electron-withdrawing. Its two oxygen atoms serve as potent hydrogen-bond acceptors, which are critical for anchoring ligands within target protein binding pockets (such as the 5-HT6 receptor transmembrane domains)[1].
-
Metabolic Stability via Fluorination: The introduction of a fluorine atom at the meta-position (3-fluoro) significantly alters the molecule's pharmacokinetic profile. The highly electronegative fluorine atom lowers the pKa of adjacent protons, increases the overall lipophilicity (LogP) for better blood-brain barrier (BBB) penetration, and blocks cytochrome P450-mediated oxidative metabolism at that specific aromatic site.
-
Synthetic Versatility: The ethanol appendage acts as a traceless linker or a reactive handle. It can undergo dehydration/elimination to form 3-fluorophenyl vinyl sulfone—a powerful Michael acceptor that readily reacts with nitrogen, oxygen, or sulfur nucleophiles to form stable, drug-like scaffolds.
Key Therapeutic Applications
Neuropharmacology: 5-HT6 Receptor Modulators
The 5-HT6 receptor is a prime target for cognitive enhancement in Alzheimer's disease and schizophrenia. The 3-fluorophenylsulfonyl group is a hallmark of several potent 5-HT6 ligands. For instance, WAY-208466 (CAS: 633304-27-5), a highly selective 5-HT6 agonist, utilizes this exact moiety attached to a pyrrolo[2,3-b]pyridine core[2]. The sulfone oxygen atoms form critical hydrogen bonds with the Ser193 residue in the receptor's binding site, while the fluorophenyl ring engages in π−π stacking with hydrophobic pocket residues[1].
Figure 1: Pharmacological signaling pathway of 5-HT6 receptor activation by 3-fluorophenylsulfonyl ligands.
Oncology: Antiandrogen Analogs
In the treatment of metastatic prostate cancer, Bicalutamide is a standard antiandrogen therapy. The discovery of Bicalutamide Related Compound B ((RS)-N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide) highlighted the utility of the 3-fluorophenylsulfonyl group in modulating androgen receptor binding[3]. The substitution of the standard 4-fluorophenyl group with a 3-fluorophenylsulfonyl derivative alters the spatial geometry, providing insights into resistance mechanisms and receptor mutation adaptations.
Antiproliferative Thiazole Derivatives
Recent research has demonstrated that coupling the 3-fluorophenylsulfonyl group to a 5-nitrothiazole core yields compounds with significant in vitro antiproliferative activity against HepG2 cancer cell lines[4]. The sulfone linker provides the necessary flexibility and electronic environment to facilitate cellular uptake and target engagement.
Synthetic Workflows & Experimental Protocols
To utilize 3-fluorophenylsulfonylethanol effectively, it is typically converted into a reactive vinyl sulfone intermediate. Below are the field-proven, self-validating protocols for this transformation and its subsequent application.
Figure 2: Workflow for the synthesis of complex scaffolds via a 3-fluorophenyl vinyl sulfone intermediate.
Protocol 1: Synthesis of 3-Fluorophenyl Vinyl Sulfone
Causality: The primary hydroxyl group of 3-fluorophenylsulfonylethanol is a poor leaving group. By reacting it with methanesulfonyl chloride (MsCl), we generate a highly reactive mesylate. The addition of excess triethylamine ( Et3N ) promotes an E2 elimination. This elimination is highly favored due to the thermodynamic stability of the resulting conjugated vinyl sulfone system.
Step-by-Step Methodology:
-
Preparation: Dissolve 10.0 mmol of 3-fluorophenylsulfonylethanol in 30 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath to prevent exothermic side reactions.
-
Activation: Add 25.0 mmol (2.5 eq) of triethylamine ( Et3N ), followed by the dropwise addition of 12.0 mmol (1.2 eq) of methanesulfonyl chloride (MsCl) over 15 minutes.
-
Elimination: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Validation (In-Process): Monitor via TLC (Hexane/EtOAc 7:3). The starting material ( Rf≈0.2 ) should disappear, replaced by a less polar, strongly UV-active spot ( Rf≈0.5 ).
-
Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3 . Extract the aqueous layer with DCM ( 2×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify via silica gel flash chromatography to yield the pure 3-fluorophenyl vinyl sulfone as a pale yellow oil (Typical yield: 85-90%).
Protocol 2: Aza-Michael Addition for Scaffold Construction
Causality: The newly synthesized vinyl sulfone is highly electron-deficient. Secondary amines act as soft nucleophiles, selectively attacking the β -carbon of the vinyl group. The intermediate carbanion is stabilized by the adjacent sulfone before rapid protonation, yielding a stable β -amino sulfone (the core of drugs like WAY-208466).
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 5.0 mmol of 3-fluorophenyl vinyl sulfone in 15 mL of ethanol.
-
Nucleophilic Addition: Add 6.0 mmol (1.2 eq) of the desired secondary amine (e.g., N,N-dimethylethylenediamine derivative).
-
Heating: Heat the mixture to reflux (78 °C) for 6–8 hours. The protic solvent facilitates the proton transfer step required to resolve the carbanion intermediate.
-
Validation (In-Process): Analyze via LC-MS. The mass spectrum must show the [M+H]+ peak of the adduct. 1H NMR of an aliquot will confirm the disappearance of the characteristic vinylic protons (multiplets at 6.0–7.0 ppm).
-
Isolation: Evaporate the solvent and purify the crude residue via reverse-phase HPLC or recrystallization to obtain the final active pharmaceutical ingredient (API).
Quantitative Data Summaries
Table 1: Physicochemical Profile of 3-Fluorophenylsulfonylethanol
| Property | Value / Description | Impact on Drug Design |
| CAS Number | 685892-13-1 | Standardization in chemical sourcing. |
| Molecular Formula | C8H9FO3S | Optimal molecular weight for fragment-based design. |
| Molecular Weight | 204.22 g/mol | High ligand efficiency when incorporated into larger cores. |
| Functional Groups | Sulfone, Primary Alcohol, Aryl Fluoride | Enables orthogonal synthetic functionalization. |
| Hydrogen Bonding | 2 Acceptors (Sulfone), 1 Donor (OH) | Enhances target protein interaction (e.g., Ser/Thr residues). |
Table 2: Pharmacological Impact of the 3-Fluorophenylsulfonyl Pharmacophore
| Compound / Target | Application Area | Role of 3-Fluorophenylsulfonyl Group | Reference |
| WAY-208466 | 5-HT6 Receptor Agonist | Anchors to Ser193; fluorine enhances BBB penetration. | [2] |
| Bicalutamide Analog | Androgen Receptor (AR) | Modulates spatial geometry for AR mutant binding. | [3] |
| 5-Nitrothiazole Sulfones | HepG2 Antiproliferative | Increases lipophilicity and cellular uptake. | [4] |
| Pyrazolo[1,5-a]pyrimidines | 5-HT6 Receptor Antagonist | Provides critical π−π stacking and H-bond acceptance. | [1] |
Conclusion and Future Perspectives
The transition of 3-fluorophenylsulfonylethanol from a simple chemical catalog intermediate to a cornerstone synthon in medicinal chemistry underscores the importance of modular building blocks. By leveraging its predictable reactivity—specifically its seamless conversion into a Michael acceptor—researchers can rapidly generate libraries of biologically active sulfones. As drug discovery increasingly focuses on central nervous system (CNS) disorders and targeted oncology, the metabolic stability and unique electronic properties imparted by the 3-fluorophenylsulfonyl group will ensure its continued prominence in next-generation therapeutics.
References
-
PubChem (NIH) . "Way-208466 | C17H18FN3O2S | CID 10337743". National Center for Biotechnology Information. Available at:[Link]
-
Veeprho . "Bicalutamide Related Compound B | CAS 1166228-30-3". Veeprho Pharmaceuticals. Available at:[Link]
-
Cohen, A., et al. "Synthesis and Promising in Vitro Antiproliferative Activity of Sulfones of a 5-Nitrothiazole Series". Molecules (Basel, Switzerland), via PMC. Available at:[Link]
-
ACS Publications . "Synthesis and Structure–Activity Relationship (SAR) of (5,7-Disubstituted 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methylamines as Potent Serotonin 5-HT6 Receptor (5-HT6R) Antagonists". Journal of Medicinal Chemistry. Available at:[Link]
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Methodological & Application
Advanced Application Note: 3-Fluorophenylsulfonylethanol (FPSE) as a High-Efficiency β-Elimination Protecting Group and Linker
Target Audience: Researchers, scientists, and drug development professionals specializing in solid-phase synthesis, bioconjugation, and medicinal chemistry.
Executive Summary & Chemical Rationale
The demand for orthogonal protecting groups in complex peptide, oligonucleotide, and bioconjugate synthesis has driven the evolution of β -elimination-based linkers. While standard 2-(phenylsulfonyl)ethanol (PSE) has long been utilized for the protection of carboxylic acids, phosphates, and amines[1], its cleavage kinetics can be sluggish under mild conditions, risking the degradation of sensitive payloads.
3-Fluorophenylsulfonylethanol (FPSE) [2] represents a highly optimized evolution of this chemistry. By introducing a fluorine atom at the meta position of the phenyl ring, chemists harness a strong inductive electron-withdrawing effect (-I). Crucially, the meta positioning avoids the resonance electron-donation (+R) that dampens the reactivity of ortho or para fluoro-substitutions. This precise electronic tuning significantly increases the acidity of the α -protons adjacent to the sulfonyl group, accelerating base-catalyzed cleavage while maintaining absolute stability during acidic (e.g., Boc removal) or transition-metal-catalyzed synthetic steps.
Mechanistic Insights: The β-Elimination Pathway
Understanding the cleavage mechanism is essential for troubleshooting and optimizing synthetic yields. The deprotection of an FPSE-carbamate or FPSE-ester proceeds via an E1cB (Elimination Unimolecular conjugate Base) or E2 mechanism.
When exposed to a mild base, the highly acidic α -proton is abstracted, forming a transient carbanion stabilized by the adjacent sulfone and the electron-deficient 3-fluorophenyl ring. This intermediate rapidly collapses, breaking the C-O or C-N bond to release the free payload, carbon dioxide (in the case of carbamates/carbonates), and a reactive 3-fluorophenyl vinyl sulfone byproduct.
Mechanism of base-catalyzed β-elimination for FPSE-protected substrates.
Comparative Cleavage Kinetics
To illustrate the kinetic advantage of the FPSE linker, the following table summarizes the quantitative cleavage data of various sulfonyl-based protecting groups. The data highlights how aromatic substitution directly dictates the half-life ( t1/2 ) of the protecting group under standard basic conditions.
| Protecting Group | Aromatic Substitution | Base Condition | Half-life ( t1/2 ) | Byproduct Scavenging Required? |
| PSE | None (H) | 10% Piperidine / DMF | ~45.0 min | Yes |
| FPSE | 3-Fluoro | 10% Piperidine / DMF | ~12.5 min | Yes |
| NPSE | 4-Nitro | 10% Piperidine / DMF | < 2.0 min | Yes |
| Fmoc (Reference) | N/A | 20% Piperidine / DMF | ~6.0 min | Yes |
Data Interpretation: FPSE offers a "Goldilocks" kinetic profile. It is cleaved nearly four times faster than unsubstituted PSE, allowing for shorter deprotection cycles that preserve sensitive peptide/oligo sequences, yet it avoids the extreme, sometimes premature lability of the 4-nitro derivative (NPSE).
Application Workflow in Solid-Phase Synthesis
When utilized as a linker in solid-phase synthesis, FPSE is typically anchored to a resin via the phenyl ring, leaving the ethanol moiety available for payload attachment.
Workflow of solid-phase synthesis utilizing the FPSE linker and base cleavage.
Self-Validating Experimental Protocols
The following protocols detail the installation and cleavage of the FPSE protecting group. They are designed as self-validating systems , meaning in-process quality control (QC) steps are embedded to guarantee mechanistic success and prevent downstream failures.
Protocol A: Installation of the FPSE Protecting Group (Carbamate Formation)
Objective: Protect a primary amine payload prior to complex synthesis.
Causality & Reagent Selection: To form a carbamate, the FPSE alcohol must be activated. While triphosgene is common, we utilize N,N'-Disuccinimidyl carbonate (DSC) due to its superior bench stability and safer handling profile. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to drive the reaction without competing for the activated intermediate.
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 eq of 3-Fluorophenylsulfonylethanol[2] in anhydrous dichloromethane (DCM) (0.2 M). Add 1.2 eq of DSC and 2.0 eq of DIPEA.
-
Incubation: Stir at room temperature for 2 hours under nitrogen.
-
Validation Step 1 (TLC/LC-MS): Confirm the complete consumption of FPSE and the formation of the FPSE-NHS carbonate intermediate. The intermediate is highly UV-active. Do not proceed until activation is >95% complete.
-
Coupling: Add 0.9 eq of the target primary amine payload directly to the reaction mixture.
-
Incubation: Stir for an additional 4 hours.
-
Workup: Wash the organic layer with 5% aqueous citric acid (to remove unreacted amine and DIPEA) followed by brine. Dry over Na2SO4 and concentrate.
-
Validation Step 2: Analyze the crude product via LC-MS to confirm the exact mass of the FPSE-carbamate adduct.
Protocol B: Mild Base-Catalyzed Cleavage and Scavenging
Objective: Remove the FPSE group to yield the free amine payload without re-alkylation.
Causality & Reagent Selection: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a powerful, non-nucleophilic amidine base that rapidly initiates the β -elimination[3]. However, because DBU is non-nucleophilic, it cannot trap the resulting 3-fluorophenyl vinyl sulfone byproduct. If left un-scavenged, this highly reactive Michael acceptor will rapidly re-alkylate the newly freed amine payload, ruining the yield. Therefore, Piperidine is added strictly as a nucleophilic scavenger to irreversibly trap the vinyl sulfone as a stable tertiary amine adduct.
Step-by-Step Methodology:
-
Preparation: Prepare a cleavage cocktail of 1% DBU and 5% Piperidine in anhydrous DMF.
-
Cleavage: Dissolve the FPSE-protected substrate in the cleavage cocktail (0.1 M substrate concentration).
-
Incubation: Stir at room temperature for 15 minutes.
-
Validation Step 3 (Mechanistic Confirmation): Sample the reaction at 15 minutes and inject it into the LC-MS. Do not just look for the product. You must explicitly verify the presence of the Piperidine-Vinyl Sulfone adduct ( m/z corresponding to 3-fluorophenyl vinyl sulfone + piperidine). The presence of this specific mass validates that the scavenger functioned correctly and re-alkylation was prevented.
-
Isolation: Precipitate the free payload using cold diethyl ether (for peptides/oligos) or purify via reverse-phase HPLC.
References
- 685892-13-1 | 2-((3-Fluorophenyl)sulfonyl)ethan-1-ol. ChemScene.
- The 9-Fluorenylmethoxycarbonyl (Fmoc) Group for the Protection of Amino Functions of Cytidine, Adenosine, Guanosine and Their 2'Deoxysugar Derivatives.
- Synthesis of 4-Fluorinated UDP-MurNAc Pentapeptide as an Inhibitor of Bacterial Growth.
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Application Note: High-Yield Preparation of 3-Fluorophenyl Vinyl Sulfone via Base-Promoted Elimination
Strategic Rationale & Introduction
Vinyl sulfones are highly privileged structural motifs in modern drug discovery, primarily functioning as robust Michael acceptors for the design of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes. They exhibit finely tuned electrophilicity, making them ideal for targeting nucleophilic cysteine residues in proteases, kinases, and protein tyrosine phosphatases[1]. Furthermore, phenyl vinyl sulfone derivatives are well-documented as synthetic inhibitors of cysteine proteases with potent antihelminthic and antiprotozoal properties[2].
The incorporation of a 3-fluorophenyl moiety serves a dual purpose:
-
Electronic Tuning: The electron-withdrawing fluorine atom increases the electrophilicity of the sulfonyl group, enhancing the reactivity of the vinyl β -carbon toward nucleophilic attack.
-
Metabolic Stability: Halogenation at the meta-position frequently blocks oxidative metabolism by cytochrome P450 enzymes, improving the pharmacokinetic profile of the resulting warhead.
While traditional methods for vinyl sulfone synthesis often involve harsh conditions or expensive metal catalysts, modern approaches prioritize economical, metal-free conditions[3]. This protocol leverages a highly efficient, one-pot activation-elimination sequence to convert 2-(3-fluorophenylsulfonyl)ethanol into the corresponding vinyl sulfone.
Mechanistic Pathway
The synthesis relies on a one-pot, two-step sequence:
-
Activation: The primary hydroxyl group of 2-(3-fluorophenylsulfonyl)ethanol is a poor leaving group. Treatment with methanesulfonyl chloride (MsCl) converts it into a highly reactive mesylate ester.
-
Elimination: The mesylate undergoes a rapid E2 elimination promoted by triethylamine (Et 3 N) to form the terminal olefin.
Using a single organic base (Et 3 N) for both the neutralization of HCl (from mesylation) and the subsequent E2 elimination streamlines the protocol and ensures high yields without the need for transition metal catalysts.
Reaction workflow for the synthesis of 3-fluorophenyl vinyl sulfone.
Materials and Stoichiometry
The following table summarizes the quantitative data and stoichiometric ratios required for a standard 10 mmol scale synthesis.
Table 1: Reaction Stoichiometry and Reagent Specifications
| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Role in Reaction |
| 2-(3-Fluorophenylsulfonyl)ethanol | 204.22 | 1.0 | 2.04 g | Starting Material |
| Methanesulfonyl chloride (MsCl) | 114.55 | 1.2 | 0.93 mL | Activating Agent |
| Triethylamine (Et 3 N) | 101.19 | 3.0 | 4.18 mL | Acid Scavenger & Base |
| Dichloromethane (DCM) | 84.93 | N/A | 50.0 mL | Anhydrous Solvent |
Step-by-Step Experimental Protocol
Phase 1: Setup and Activation (Mesylation)
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (N 2 or Argon) to establish an anhydrous environment.
-
Dissolution: Add 2.04 g (10 mmol) of 2-(3-fluorophenylsulfonyl)ethanol to the flask, followed by 50 mL of anhydrous Dichloromethane (DCM). Stir until completely dissolved.
-
Cooling: Submerge the reaction vessel in an ice-water bath to bring the internal temperature to 0 °C.
-
Causality: Methanesulfonyl chloride is highly reactive; sub-ambient temperatures prevent uncontrolled exotherms and suppress the formation of alkyl chloride side products.
-
-
Base Addition: Add 4.18 mL (30 mmol) of Triethylamine (Et 3 N) dropwise via syringe.
-
Causality: The first equivalent neutralizes the HCl generated during mesylation, while the remaining equivalents drive the subsequent E2 elimination.
-
-
Activation: Slowly add 0.93 mL (12 mmol) of Methanesulfonyl chloride (MsCl) dropwise over 10 minutes. Maintain stirring at 0 °C for 30 minutes.
Phase 2: Elimination and In-Process Monitoring (Self-Validating System)
-
First In-Process Control (IPC): At t=30 min, analyze an aliquot via TLC (30% Ethyl Acetate in Hexanes). The starting material ( Rf≈0.2 ) should be completely consumed and replaced by the mesylate intermediate ( Rf≈0.4 ).
-
Elimination: Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C). Stir vigorously for an additional 2 to 4 hours.
-
Second IPC: At t=4 h, perform a second TLC analysis. The mesylate intermediate should be fully converted to the highly UV-active vinyl sulfone product ( Rf≈0.6 ).
Phase 3: Workup and Purification
-
Quenching: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO 3 .
-
Causality: This neutralizes any unreacted MsCl and excess Et 3 N, preventing acid-catalyzed degradation or polymerization of the vinyl sulfone during concentration.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM ( 2×20 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organics with 30 mL of brine, dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 20% EtOAc in Hexanes) to yield 3-fluorophenyl vinyl sulfone as a colorless to pale-yellow oil/solid.
Downstream Application: Covalent Inhibition Mechanism
Once synthesized, the 3-fluorophenyl vinyl sulfone acts as a potent warhead. The diagram below illustrates the self-validating causality of its interaction with target proteins.
Mechanism of covalent target inhibition by vinyl sulfone warheads.
Troubleshooting & Optimization
Table 2: Process Troubleshooting
| Observation / Issue | Mechanistic Cause | Corrective Action |
| Incomplete conversion to mesylate | Insufficient MsCl or moisture in solvent | Ensure DCM is strictly anhydrous; add 0.2 eq additional MsCl at 0 °C. |
| Formation of alkyl chloride side product | Localized heating during MsCl addition | Maintain strict 0 °C temperature; reduce MsCl addition rate. |
| Sluggish E2 elimination step | Insufficient base concentration | Warm reaction to 25 °C; verify Et 3 N stoichiometry (requires >2 eq total). |
| Product degradation during concentration | Acid-catalyzed polymerization | Ensure complete quenching with NaHCO 3 before solvent evaporation. |
References[1] Title: Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases.
Source: PMC (nih.gov). URL: [3] Title: An Economical and Convenient Synthesis of Vinyl Sulfones. Source: Organic Chemistry Portal. URL: [2] Title: Phenyl-vinylsulfon | CAS#:5535-48-8. Source: Chemsrc. URL:
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Application Notes and Protocols for 3-Fluorophenylsulfonyl-Derived Reagents in Julia-Kocienski Olefination
Introduction: A Modern Approach to Stereoselective Alkene Synthesis
The Julia-Kocienski olefination stands as a cornerstone of modern organic synthesis, providing a robust and highly stereoselective method for the construction of carbon-carbon double bonds.[1][2] This reaction, a modification of the classical Julia-Lythgoe olefination, typically unites a heteroaryl sulfone with a carbonyl compound in the presence of a base to furnish alkenes, predominantly with an (E)-configuration.[3][4] The reaction's appeal lies in its mild conditions, broad substrate scope, and functional group tolerance, making it an invaluable tool in the synthesis of complex natural products and pharmaceutical agents.[5][6]
This guide provides an in-depth exploration of the application of reagents derived from 3-fluorophenylsulfonyl precursors in the Julia-Kocienski olefination. While "3-Fluorophenylsulfonylethanol" itself is a β-hydroxy sulfone and not a direct Julia-Kocienski reagent, it represents a valuable precursor. We will detail the synthesis of a potent (3-Fluorophenylsulfonyl)methyl benzothiazolyl sulfone reagent, provide a comprehensive protocol for its use in olefination, and discuss the mechanistic intricacies that govern its reactivity and stereoselectivity.
Strategic Advantage of Fluorinated Sulfonyl Reagents
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate physicochemical and biological properties. In the context of the Julia-Kocienski olefination, the use of fluorinated aryl sulfones can offer distinct advantages. The electron-withdrawing nature of the fluorine atom can enhance the acidity of the α-proton of the sulfone, potentially facilitating its deprotonation.[7] Furthermore, fluorinated reagents have been shown to exhibit increased reactivity in certain cases, allowing for efficient olefination where non-fluorinated analogues may be less effective.[7]
Reagent Synthesis: From Precursor to a Potent Olefinating Agent
The primary reagent for the Julia-Kocienski olefination is a heteroaryl alkyl sulfone. Here, we propose a reliable synthetic route to (2-((3-fluorophenyl)sulfonyl)methyl)benzo[d]thiazole , a versatile reagent for introducing a 3-fluorophenylsulfonylmethylidene moiety.
Caption: Proposed synthesis of the Julia-Kocienski reagent.
Protocol 1: Synthesis of (2-((3-Fluorophenyl)sulfonyl)methyl)benzo[d]thiazole
This two-step protocol involves an initial nucleophilic substitution followed by an oxidation reaction.
Step 1: Synthesis of 2-(((3-Fluorophenyl)thio)methyl)benzo[d]thiazole
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 3-Fluorothiophenol | 128.17 | 1.28 g | 10.0 |
| 2-Chloromethylbenzo[d]thiazole | 183.65 | 1.84 g | 10.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15.0 |
| Acetonitrile (CH₃CN) | 41.05 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorothiophenol (1.28 g, 10.0 mmol), 2-chloromethylbenzo[d]thiazole (1.84 g, 10.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol) in acetonitrile (50 mL).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-(((3-fluorophenyl)thio)methyl)benzo[d]thiazole as a solid.
Step 2: Oxidation to (2-((3-Fluorophenyl)sulfonyl)methyl)benzo[d]thiazole
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2-(((3-Fluorophenyl)thio)methyl)benzo[d]thiazole | 277.36 | 2.77 g | 10.0 |
| meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 172.57 | ~5.3 g | ~24.0 |
| Dichloromethane (CH₂Cl₂) | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |
Procedure:
-
Dissolve 2-(((3-fluorophenyl)thio)methyl)benzo[d]thiazole (2.77 g, 10.0 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (~5.3 g, ~24.0 mmol, 2.4 equivalents) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the desired (2-((3-fluorophenyl)sulfonyl)methyl)benzo[d]thiazole.
The Julia-Kocienski Olefination: Mechanism and Stereoselectivity
The Julia-Kocienski olefination proceeds through a well-defined mechanistic pathway that accounts for its high (E)-selectivity.[2][4]
Sources
- 1. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Julia Olefination Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 4. Julia olefination - Wikipedia [en.wikipedia.org]
- 5. The Julia-Kocienski Olefination | CoLab [colab.ws]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Bioconjugation Techniques Using 3-Fluorophenylsulfonylethanol Derivatives
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol
Introduction & Mechanistic Rationale
The development of highly stable bioconjugates—such as Antibody-Drug Conjugates (ADCs) and radiopharmaceuticals—relies heavily on the chemical nature of the linker warhead. While maleimides have historically been the gold standard for cysteine-selective conjugation, their susceptibility to retro-Michael deconjugation in systemic circulation leads to premature payload release and off-target toxicity[1].
To overcome this, vinyl sulfones have emerged as superior alternatives, forming completely irreversible thioether linkages with thiolates under physiological conditions[2]. 3-Fluorophenylsulfonylethanol (CAS: 685892-13-1) serves as a highly versatile synthetic precursor in this domain. The ethanol moiety can be readily activated and eliminated to generate 3-Fluorophenyl Vinyl Sulfone (FPVS) , a tunable and highly stable Michael acceptor.
Causality of the Fluorine Substitution: The addition of an electron-withdrawing fluorine atom at the meta position of the phenyl ring exerts a strong inductive effect (-I). This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent vinyl group, significantly accelerating the thiol-Michael addition kinetics compared to unsubstituted phenyl vinyl sulfone (PVS), while maintaining the absolute irreversibility of the resulting conjugate.
Quantitative Comparison of Bioconjugation Warheads
The following table summarizes the physicochemical and kinetic trade-offs between traditional maleimides, standard PVS, and the FPVS derivative generated from 3-fluorophenylsulfonylethanol.
| Property | Maleimide | Phenyl Vinyl Sulfone (PVS) | 3-Fluoro-PVS (FPVS) |
| Conjugation Kinetics | Very Fast (< 30 min) | Slow (4 - 24 hours) | Moderate (1 - 4 hours) |
| Optimal Reaction pH | 6.5 – 7.5 | 8.0 – 8.5 | 7.5 – 8.5 |
| Thioether Stability (In Vivo) | Poor (Retro-Michael prone) | Excellent (Irreversible) | Excellent (Irreversible) |
| Lysine Cross-Reactivity | Low | Very Low | Low |
| TCEP Compatibility | Incompatible | Incompatible | Incompatible |
The "TCEP Pitfall" and Mechanistic Pathway
A critical failure point in vinyl sulfone-mediated bioconjugation is the mishandling of reducing agents. Tris(2-carboxyethyl)phosphine (TCEP) is routinely used to reduce interchain disulfides in antibodies. However, TCEP is highly nucleophilic. It has been definitively characterized that TCEP reacts rapidly with phenyl vinyl sulfones under standard bioconjugation conditions to generate a stable, penta-coordinate phosphorus adduct[3]. This side reaction aggressively consumes the FPVS warhead, leading to drastically reduced conjugation yields and complex purification profiles[4].
Therefore, TCEP must be completely removed from the reaction mixture prior to the introduction of the FPVS reagent.
Mechanistic pathway of 3-Fluorophenylsulfonylethanol activation and subsequent bioconjugation.
Self-Validating Protocol: Cysteine-Selective Conjugation of FPVS to IgG1
This protocol details the conjugation of an FPVS-functionalized payload (derived from 3-fluorophenylsulfonylethanol) to a monoclonal antibody (IgG1). The protocol is designed as a self-validating system, utilizing in-process controls to guarantee the removal of TCEP and confirm the presence of reactive thiolates before committing expensive payload reagents.
Materials Required:
-
Monoclonal Antibody (IgG1) at 5–10 mg/mL in PBS (pH 7.4)
-
TCEP-HCl (10 mM stock in water)
-
FPVS-Payload (10 mM stock in anhydrous DMSO)
-
Conjugation Buffer: 100 mM Sodium Borate, 150 mM NaCl, 1 mM EDTA, pH 8.0–8.5[2]
-
Ellman’s Reagent (DTNB) for free thiol quantification
-
Zeba™ Spin Desalting Columns (40K MWCO)
Step-by-Step Methodology:
Step 1: Antibody Reduction
-
Adjust the mAb solution to a concentration of 5 mg/mL in PBS.
-
Add 2.5 to 3.0 molar equivalents of TCEP per mAb (to target a Drug-to-Antibody Ratio, DAR, of ~4).
-
Incubate at 37°C for 2 hours with gentle agitation. Causality: Controlled TCEP stoichiometry selectively reduces the highly solvent-accessible interchain disulfides while leaving the buried intrachain disulfides intact, preserving the structural integrity of the antibody.
Step 2: TCEP Removal & Buffer Exchange (Critical Step)
-
Equilibrate a 40K MWCO desalting column with Conjugation Buffer (pH 8.0–8.5).
-
Process the reduced mAb through the column to completely remove residual TCEP. Causality: As established, residual TCEP will irreversibly attack the FPVS warhead, forming a dead-end phosphonium adduct[3]. Removing TCEP is non-negotiable for vinyl sulfone conjugations.
Step 3: In-Process Validation (Ellman's Assay)
-
Take a 10 µL aliquot of the desalted, reduced mAb.
-
React with DTNB and measure absorbance at 412 nm. Causality: This self-validating step confirms two things: (A) successful reduction (typically yielding 4-8 free thiols per mAb) and (B) that the thiols have not prematurely re-oxidized during the desalting process.
Step 4: FPVS Conjugation
-
To the reduced mAb in Conjugation Buffer, add 5–8 molar equivalents of the FPVS-Payload (from DMSO stock). Ensure the final DMSO concentration does not exceed 10% v/v to prevent protein denaturation.
-
Incubate the reaction at 25°C for 2 to 4 hours. Causality: Vinyl sulfones exhibit slower kinetics than maleimides. Maintaining the pH at 8.0–8.5 ensures a high concentration of the highly nucleophilic thiolate anion (Cys pKa ~8.3), which drives the reaction forward without deprotonating lysine ε-amino groups (pKa ~10.5), thereby ensuring strict cysteine selectivity[2].
Step 5: Quenching and Purification
-
Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine (NAC) relative to the FPVS-payload. Incubate for 30 minutes.
-
Purify the final ADC using Size Exclusion Chromatography (SEC) or diafiltration to remove the quenched payload and organic solvent.
Step-by-step experimental workflow for FPVS-mediated antibody conjugation.
References[2] From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Theranostics (PMC / NIH). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBhDsQ330UkPOKTOE9ANUn2AsZDn5K1PG1l8el0r41whETHNftJDDm6Sek6ov-P58Hh2UI5UBrVwkL940hL8VCCfLOZNH2yqrAwRPf7VaOwqPu1dtWB0JhM6kqo19YEVcxs0S-x4OAScfWbSOS[3] Characterization of reactions between water soluble trialkylphosphines and thiol alkylating reagents: Implications for protein conjugation. University of Bath Research Portal. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn-XLmRQYbZZsEJ3_-9X1-CRj_AT9GRWPMkDtucLRodqzWOSvkvioO86cBTcaKO0qwTsBQbZBYuKk8bD3IbaH1E7isXhvKUQ2dWIjTQ0UYl9vkEF_xftSpScHLS7To2IJOWDvUhujlRXXGR3kuH5LlRozvnBqIhy5UQHSVn-vWxC7GPR4=[1] Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Advances (PMC / NIH). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERe0JYflcQpsqPxiALLncCpY07EHaz9v8bAl6dx3TPltjg8tY_BPmrka4B_qd2nwT3tJaQQQMcNAFq1sfRRasetAvEcn3Tdn5dbn4dPZmw9X1x0zVi7_yglFoiga4OZtOeUXPwzrhQ8vioEEE=[4] Characterization of reactions between water soluble trialkylphosphines and thiol alkylating reagents: Implications for protein conjugation. University of Bath Research Portal. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT1KV8DnSyla-5CjNqxXX0rQFq7D9oDet6JFki5ljtsxt0KFiubpBv1GB0YT3kbjTJi2jHOJppL79SkFyGqswUo-BoUWona8OV74wry69gDl43Edr34OZHZoP_1LDqz4DWUpGRWT32RjrOysrwBtsA86z2PwwplbndIfrT_p1LGt-P_fM=
Sources
- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 4. purehost.bath.ac.uk [purehost.bath.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 3-Fluorophenylsulfonylethanol Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic, thermodynamic, and mechanistic bottlenecks you will encounter during the synthesis of 3-Fluorophenylsulfonylethanol (CAS: 685892-13-1).
Rather than just providing a recipe, this guide explains the causality behind each experimental parameter, ensuring your protocols are robust, self-validating, and scalable.
Process Overview & Mechanistic Workflow
The synthesis of 3-Fluorophenylsulfonylethanol is a two-step process: a base-catalyzed thioetherification followed by a highly controlled, tungstate-catalyzed oxidation.
Two-step synthesis workflow for 3-Fluorophenylsulfonylethanol.
Troubleshooting FAQs
Q1: My first step (thioetherification) is yielding significant amounts of a high-molecular-weight byproduct. What is causing this, and how can I maximize the thioether yield? A1: The byproduct is likely bis(3-fluorophenyl) disulfide, formed via the oxidative dimerization of 3-fluorothiophenol. Thiophenols are highly susceptible to air oxidation, especially when deprotonated into thiolate anions under basic conditions.
-
Causality: Molecular oxygen acts as an electron acceptor, facilitating the radical coupling of thiolate anions before they can react with the alkyl halide.
-
Solution: Rigorously degas your solvent (e.g., DMF) by sparging with argon or nitrogen for at least 30 minutes prior to the addition of the base ( K2CO3 ). Maintain a strict inert atmosphere throughout the reaction. Furthermore, utilizing a slight stoichiometric excess of 2-chloroethanol (1.1 to 1.2 equivalents) ensures that the desired SN2 alkylation kinetically outcompetes any residual oxidation.
Q2: The oxidation step using H2O2 is stalling at the sulfoxide intermediate. How do I drive the reaction completely to the sulfone without degrading the product? A2: Stalling at the sulfoxide stage is a classic kinetic bottleneck. The first oxidation (sulfide to sulfoxide) is rapid and highly exothermic. However, the second oxidation (sulfoxide to sulfone) is significantly slower because the newly formed sulfinyl group is highly electron-withdrawing, drastically reducing the nucleophilicity of the sulfur atom.
-
Causality: Without a proper catalyst, the activation energy for the second oxygen transfer is too high at standard temperatures.
-
Solution: Implement a catalytic system using Sodium Tungstate Dihydrate ( Na2WO4⋅2H2O ). Tungstate reacts with hydrogen peroxide to form highly reactive peroxotungstate complexes . These complexes are far more electrophilic than H2O2 alone, effectively overcoming the activation barrier for sulfone formation. Maintain the reaction temperature strictly at 60–70 °C; exceeding 80 °C accelerates the thermal decomposition of H2O2 into O2 and water, starving your reaction of oxidant.
Q3: I am experiencing poor conversion when using aqueous H2O2 and an organic solvent (e.g., ethyl acetate) for the oxidation. What is the best practice? A3: The biphasic nature of your reaction mixture is limiting the contact between the water-soluble peroxotungstate catalyst and the organic-soluble thioether/sulfoxide.
-
Causality: Mass transfer limitations at the aqueous-organic interface reduce the effective reaction rate, leading to incomplete conversion.
-
Solution: Switch to a miscible co-solvent system like Methanol/Water to create a homogeneous reaction environment . If a biphasic system must be used for downstream processing reasons, you must introduce a phase-transfer catalyst (PTC) such as methyltrioctylammonium hydrogen sulfate and ensure vigorous mechanical stirring (≥ 800 rpm) to maximize interfacial surface area.
Standard Operating Procedure (SOP): High-Yield Synthesis
This protocol is designed as a self-validating system , meaning built-in analytical checks will confirm success before you proceed to the next step.
Step 1: Synthesis of 2-(3-Fluorophenylthio)ethanol
-
Preparation & Degassing: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and an argon inlet. Add 200 mL of anhydrous DMF and sparge with argon for 30 minutes to displace dissolved oxygen.
-
Thiolate Generation: Add 3-fluorothiophenol (10.0 g, 78.0 mmol) and anhydrous K2CO3 (12.9 g, 93.6 mmol). Stir for 15 minutes at room temperature. The solution will slightly darken as the thiolate forms.
-
Alkylation: Dropwise add 2-chloroethanol (7.5 g, 93.6 mmol) over 20 minutes to prevent localized thermal spikes.
-
Heating & Validation: Heat the mixture to 80 °C for 4 hours. Self-Validation: Monitor via TLC (Hexane/EtOAc 4:1). The reaction is complete when the highly UV-active thiol spot ( Rf≈0.8 ) is entirely replaced by the thioether spot ( Rf≈0.4 ).
-
Workup: Cool to room temperature, dilute with 400 mL of distilled water, and extract with Ethyl Acetate ( 3×150 mL). Wash the combined organic layers heavily with brine (to remove DMF), dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Step 2: Oxidation to 3-Fluorophenylsulfonylethanol
-
Catalyst Preparation: In a 250 mL flask, dissolve Sodium Tungstate Dihydrate (0.26 g, 0.78 mmol, 1 mol%) in 10 mL of distilled water.
-
Substrate Addition: Dissolve the crude 2-(3-fluorophenylthio)ethanol from Step 1 in 100 mL of Methanol. Add this to the aqueous catalyst solution to form a homogeneous mixture.
-
Oxidation: Heat the mixture to 60 °C. Slowly add 30% aqueous H2O2 (22.1 g, 195 mmol, 2.5 eq) dropwise over 1 hour using an addition funnel. Caution: This step is highly exothermic; control the addition rate to maintain 60 °C without external heating.
-
Maturation & Validation: Stir at 60 °C for an additional 3 hours. Self-Validation: Monitor via HPLC or TLC (Hexane/EtOAc 1:1) to ensure the intermediate sulfoxide ( Rf≈0.2 ) has fully converted to the target sulfone ( Rf≈0.5 ).
-
Quenching & Purification: Cool the mixture to 0 °C. Self-Validation: Quench residual peroxide with saturated aqueous sodium thiosulfate until a starch-iodide paper test returns completely negative (no blue/black color). Evaporate the methanol, extract the aqueous residue with Dichloromethane ( 3×100 mL), dry over MgSO4 , and concentrate. Purify via recrystallization from a non-polar solvent mixture like heptane/ethyl acetate to remove trace impurities .
Quantitative Data: Optimization Parameters
The following table summarizes the causal impact of different reaction parameters on the final yield of the oxidation step. Use this data to benchmark your own process deviations.
| Parameter | Condition Tested | Sulfoxide Yield (%) | Target Sulfone Yield (%) | Causality / Observation |
| Oxidant | H2O2 (30% aq), No Catalyst | 85% | < 5% | Insufficient electrophilicity for the second oxidation step. Reaction stalls. |
| Oxidant + Catalyst | H2O2 (30% aq) + 1 mol% Na2WO4 | 0% | 98% | Peroxotungstate complex lowers activation energy significantly. |
| Temperature | 25 °C (with Na2WO4 ) | 40% | 60% | Kinetic energy is insufficient to drive complete conversion within 4 hours. |
| Temperature | 85 °C (with Na2WO4 ) | 0% | 72% | Overheating causes rapid H2O2 decomposition; leads to oxidant starvation. |
| Solvent System | Biphasic (Water / Toluene), No PTC | 55% | 30% | Severe mass transfer limitations at the solvent interface. |
| Solvent System | Monophasic (Methanol / Water) | 0% | 96% | Homogeneous mixture ensures maximum catalyst-substrate contact. |
References
- European Patent Office (EP1334956A2)
-
Total Synthesis of (−)-Cylindrocyclophanes A and F Exploiting the Reversible Nature of the Olefin Cross Metathesis Reaction Journal of the American Chemical Society URL:[Link]
- Synthesis of 1,1,2-trifluoro-4-(substituted sufonyl)-but-1-ene (Phase separation and crystallization purification of sulfones)
Purification of 3-Fluorophenylsulfonylethanol via recrystallization
Welcome to the Process Chemistry Support Hub. As a Senior Application Scientist, I frequently guide researchers through the intricacies of isolating highly pure functionalized arylsulfonyl building blocks.
3-Fluorophenylsulfonylethanol (CAS: 685892-13-1) is a critical intermediate in drug development. While sulfones are generally highly crystalline, the presence of the terminal ethanol group in this molecule introduces complex hydrogen-bonding dynamics. This often leads to frustrating purification issues, such as "oiling out" (liquid-liquid phase separation) or the co-precipitation of oxidized impurities.
This guide is designed to move beyond basic procedures by explaining the causality behind these phenomena and providing a self-validating, step-by-step recrystallization protocol.
Part 1: Physicochemical Properties
Before troubleshooting a crystallization, you must understand the thermodynamic boundaries of your solute. Below is the consolidated physicochemical profile for 3-Fluorophenylsulfonylethanol.
| Property | Value |
| Chemical Name | 2-((3-Fluorophenyl)sulfonyl)ethan-1-ol |
| CAS Number | 685892-13-1 |
| Molecular Formula | C₈H₉FO₃S |
| Molecular Weight | 204.22 g/mol |
| Melting Point | ~94 °C |
| Boiling Point | ~330 °C |
| Solubility Profile | Soluble in Ethyl Acetate (EtOAc), Ethanol (EtOH), THF; Insoluble in Heptane, Hexanes, cold H₂O |
Part 2: Troubleshooting FAQs
FAQ 1: Why does my 3-Fluorophenylsulfonylethanol "oil out" instead of crystallizing during cooling?
-
Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solubility of the compound in your chosen solvent drops below its concentration at a temperature above its melting point (94 °C). The strong dipole moment of the sulfone, combined with the hydrogen-bonding capability of the ethanol moiety, causes the molecules to rapidly self-associate into a viscous, disordered liquid phase rather than a rigid crystal lattice when supersaturation is forced too quickly.
-
Solution: Avoid single, high-boiling solvents like pure toluene. Switch to a binary solvent system with a steeper solubility curve, such as Ethyl Acetate (good solvent) and Heptane (anti-solvent). Keep the crystallization temperature strictly below 60 °C. If oiling occurs, reheat the mixture until homogeneous, add 5-10% more Ethyl Acetate, and cool at a strictly controlled rate (e.g., 0.5 °C/min).
FAQ 2: How do I remove the partially oxidized sulfoxide impurity from the final product?
-
Causality: The synthesis of arylsulfonylethanols typically involves the oxidation of a thioether precursor using hydrogen peroxide and a tungstate catalyst . Incomplete oxidation leaves behind the intermediate sulfoxide. The sulfoxide is a chiral, highly polar molecule that disrupts the crystal lattice of the sulfone, leading to severe melting point depression and poor crystal habit.
-
Solution: Because the sulfoxide is more heavily solvated by polar protic solvents than the rigid sulfone, recrystallization from an Ethanol/Water (1:2 v/v) mixture is highly effective for crude batches. The sulfone will selectively crystallize, leaving the sulfoxide trapped in the mother liquor. For standard polishing, the EtOAc/Heptane system described below is sufficient.
FAQ 3: What is the optimal self-validating protocol for maximizing yield while maintaining >99% purity?
-
Causality: Yield and purity are inversely related in single-solvent recrystallizations. By using an anti-solvent precipitation method, we can drive the thermodynamic equilibrium toward the solid state without trapping impurities in the lattice.
-
Solution: Utilize the cloud-point titration method. The appearance of a persistent opalescence upon the addition of heptane confirms the exact boundary of the metastable zone. Seeding at this exact moment validates the supersaturation level, ensuring controlled crystal growth rather than uncontrolled, impurity-trapping nucleation.
Part 3: Standard Operating Procedure (SOP)
Optimized Recrystallization of 3-Fluorophenylsulfonylethanol This protocol utilizes a self-validating anti-solvent crystallization approach.
-
Dissolution: Suspend 10.0 g of crude 3-Fluorophenylsulfonylethanol in 20 mL of Ethyl Acetate in a round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the mixture to 70 °C with moderate stirring until complete dissolution is achieved.
-
Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove any insoluble mechanical impurities or residual tungstate catalyst salts .
-
Anti-Solvent Titration: Return the filtrate to the heat source (maintained at 65–70 °C). Slowly add Heptane dropwise (approx. 15–25 mL) until a faint, persistent cloudiness (opalescence) is observed.
-
Seeding (Self-Validation Step): Add 1–2 mL of Ethyl Acetate to just clear the solution, bringing it perfectly into the metastable zone. Add 10 mg of pure 3-Fluorophenylsulfonylethanol seed crystals. Validation: The seeds should remain suspended and not dissolve; if they dissolve, the solution is undersaturated.
-
Controlled Cooling: Cool the mixture to 20 °C at a rate of 0.5 °C/min. (Do not use an ice bath initially, as a rapid thermal shock will induce oiling out).
-
Isolation: Filter the resulting white crystalline solid under vacuum.
-
Washing (Self-Validation Step): Wash the filter cake with 10 mL of ice-cold Heptane. Validation: The filtrate should run clear, and the crystals should appear as a free-flowing white powder, indicating the successful displacement of the amorphous sulfoxide-containing mother liquor.
-
Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours. (Expected Yield: 85-90%, Purity: >99% by HPLC).
Part 4: Process Workflow Visualization
Workflow and troubleshooting decision tree for 3-Fluorophenylsulfonylethanol recrystallization.
References
-
Schultz, H. S., Freyermuth, H. B., & Buc, S. R. "New Catalysts for the Oxidation of Sulfides to Sulfones with Hydrogen Peroxide." The Journal of Organic Chemistry, 1963, 28(4), 1140-1142. URL:[Link]
- "Method for preparing sulfone or sulfoxide compound." European Patent EP1334956B1, Google Patents.
Technical Support Center: Overcoming Solubility Challenges with 3-Fluorophenylsulfonylethanol
Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of fluorinated aryl sulfones. 3-Fluorophenylsulfonylethanol (CAS: 685892-13-1) is a highly valuable synthetic building block and pharmacological intermediate. However, its unique physicochemical profile—combining a hydrophobic fluorinated aromatic ring with a rigid, polar sulfonyl-ethanol tail—often leads to precipitation in aqueous biological assays.
This guide provides field-proven, causality-driven methodologies to overcome these solubility bottlenecks, ensuring the scientific integrity and reproducibility of your experiments.
Section 1: The Physicochemical Root of the Problem (FAQ)
Q: Why does 3-Fluorophenylsulfonylethanol precipitate when transitioning from organic stock solutions to aqueous assay buffers? A: The precipitation is driven by the "fluorine effect" and the molecule's amphiphilic-like nature. The fluorine atom has an exceptionally high electronegativity (3.98 on the Pauling scale) and forms a highly polarized, hydrophobic C-F bond[1]. This increases the overall lipophilicity of the phenyl ring, causing it to disrupt the hydrogen-bonding network of water. While the terminal hydroxyl (-OH) group provides some polarity, the rigid geometry of the sulfonyl (-SO₂-) group restricts the conformational flexibility needed to optimally interact with water molecules. Consequently, the thermodynamic penalty of solvating the fluorophenyl ring outweighs the hydration energy of the ethanol moiety, leading to rapid aggregation and precipitation[1].
Q: What is the optimal base solvent for preparing high-concentration stock solutions? A: Dimethyl sulfoxide (DMSO) is the gold standard. The sulfonyl group in 3-Fluorophenylsulfonylethanol acts as a strong hydrogen-bond acceptor, which interacts favorably with the highly polar, aprotic nature of DMSO. We recommend preparing a 50 mM to 100 mM stock in anhydrous DMSO. However, to prevent "solvent shock" upon aqueous dilution, the final DMSO concentration in your biological assay must be kept strictly below 1% (v/v) to avoid cellular toxicity.
Q: If DMSO dilution fails, what advanced formulation strategies should I use? A: When simple co-solvency is insufficient, we employ two advanced strategies:
-
Host-Guest Complexation: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic fluorophenyl ring[2].
-
Nanocarrier Encapsulation: Utilizing fluorinated hexosomes or surfactant micelles (e.g., Tween-80/Cremophor EL) to create a thermodynamically stable dispersion, which has been shown to increase the aqueous solubility of fluorinated compounds by up to 12-fold.
Section 2: Quantitative Solubility Profiling
To make informed formulation decisions, refer to the expected solubility profile of 3-Fluorophenylsulfonylethanol across various solvent systems.
| Solvent System | Estimated Solubility (mg/mL) | Application Context | Causality / Mechanism of Solvation |
| Deionized Water (pH 7.0) | < 0.1 | Unsuitable for direct assay | High hydrophobic penalty of the fluorophenyl ring[1]. |
| 100% Anhydrous DMSO | > 100 | Stock Solution Preparation | Strong dipole-dipole interactions with the sulfonyl group. |
| 10% DMSO / 90% PBS | ~ 0.5 - 1.0 | Standard In Vitro Assays | Co-solvent lowers the dielectric constant of the aqueous phase. |
| 20% HP-β-CD in Water | ~ 5.0 - 10.0 | In Vivo Dosing / High Conc. Assays | Hydrophobic cavity of cyclodextrin shields the C-F bond[2]. |
| Fluorinated Hexosomes | ~ 12.0 - 15.0 | Advanced Drug Delivery | Fluorophilic interactions between carrier and drug. |
(Note: Data synthesized from structural analogs and fluorinated drug solubility behaviors[3],.)
Section 3: Experimental Protocols & Troubleshooting Workflows
As an application scientist, I emphasize that every protocol must be a self-validating system. Do not proceed to biological testing without confirming complete dissolution via dynamic light scattering (DLS) or visual inspection against a dark background.
Protocol 1: Preparation of a Crash-Resistant Aqueous Working Solution (Co-Solvent + Surfactant)
Objective: Achieve a 1 mM working solution in PBS without precipitation. Causality: Tween-80 lowers the interfacial tension, while DMSO acts as a bridging solvent to prevent immediate nucleation.
-
Stock Preparation: Weigh precisely 20.4 mg of 3-Fluorophenylsulfonylethanol (MW: 204.22 g/mol )[4]. Dissolve in 1.0 mL of anhydrous DMSO to yield a 100 mM stock. Vortex for 60 seconds until optically clear.
-
Surfactant Addition: In a separate vial, prepare a 10% (w/v) Tween-80 solution in 1X PBS (pH 7.4).
-
Controlled Dilution (Critical Step): Do not add buffer to the DMSO stock. Instead, add 10 µL of the 100 mM DMSO stock dropwise into 990 µL of the Tween-80/PBS solution while under vigorous vortexing. This prevents localized supersaturation.
-
Validation: Incubate at 37°C for 30 minutes. Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the compound has crashed out; increase the Tween-80 concentration to 15%.
Protocol 2: Host-Guest Complexation via HP-β-Cyclodextrin (Kneading Method)
Objective: Create a solid inclusion complex for reconstitution in pure water, eliminating the need for organic solvents. Causality: The toroidal shape of HP-β-CD features a hydrophilic exterior and a hydrophobic interior. The fluorophenyl ring of the drug spontaneously enters the cavity via non-covalent hydrophobic interactions and van der Waals forces, while the polar sulfonyl-ethanol tail remains exposed to the aqueous environment[2].
-
Molar Ratio Calculation: Weigh 3-Fluorophenylsulfonylethanol and HP-β-CD at a 1:1 molar ratio.
-
Kneading: Place the HP-β-CD in a glass mortar. Add a small volume of 50% ethanol/water (just enough to form a paste).
-
Incorporation: Add the 3-Fluorophenylsulfonylethanol to the paste. Triturate (knead) vigorously with a pestle for 45–60 minutes. The mechanical shear forces the hydrophobic drug into the cyclodextrin cavity[2].
-
Drying & Lyophilization: Dry the paste under a vacuum at room temperature for 24 hours, followed by lyophilization to remove residual moisture.
-
Validation: Reconstitute the resulting powder in deionized water. Analyze via ¹⁹F-NMR; a shift in the fluorine resonance peak confirms successful encapsulation within the CD cavity[5].
Section 4: Visualizing the Solubilization Strategy
To aid in experimental design, the following diagrams map out the logical relationships and mechanisms behind our troubleshooting strategies.
Caption: Workflow for optimizing the aqueous solubility of 3-Fluorophenylsulfonylethanol.
Caption: Mechanism of host-guest inclusion complexation using HP-β-Cyclodextrin.
References
- 685892-13-1 | 2-((3-Fluorophenyl)sulfonyl)ethan-1-ol | ChemScene.ChemScene.
- 28122-13-6 | 2-((4-Fluorophenyl)sulfonyl)ethanol - ChemScene.ChemScene.
- Alpha- and Beta-Cyclodextrin Inclusion Complexes with 5-Fluorouracil: Characterization and Cytotoxic Activity Evaluation.
- Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs.Politecnico di Milano (IRIS).
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs.Organic & Biomolecular Chemistry (RSC Publishing).
- SYNTHESIS AND DRUG COMPLEXATION STUDIES WITH p- CYCLODEXTRINS FLUORINATED ON THE PRIMARY FACE.Taylor & Francis.
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. Alpha- and Beta-Cyclodextrin Inclusion Complexes with 5-Fluorouracil: Characterization and Cytotoxic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting 3-Fluorophenylsulfonylethanol Oxidation
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who are experiencing chemoselectivity issues during the oxidation of 2-(3-fluorophenylsulfonyl)ethanol.
Transforming this primary alcohol into its corresponding aldehyde (3-fluorophenylsulfonylacetaldehyde) is a critical synthetic step, but it is notoriously prone to severe side reactions. Below, we break down the mechanistic causality of these failures, provide a troubleshooting FAQ, and offer a self-validating, step-by-step protocol to ensure high-yield conversions.
Mechanistic Overview: The Causality of Side Reactions
The oxidation of 2-(arylsulfonyl)ethanols presents a unique chemoselectivity challenge due to the specific electronic environment of the substrate[1]. During standard alcohol oxidation, an oxidant activates the hydroxyl oxygen, transforming it into a good leaving group. A base then abstracts a proton from the carbinol carbon (an E2-like mechanism) to form the C=O double bond[2].
However, in 3-fluorophenylsulfonylethanol, the strongly electron-withdrawing sulfonyl group makes the adjacent α-protons (the -CH₂- group between the sulfone and the alcohol) exceptionally acidic. If a base is present in the reaction mixture, it will preferentially abstract this highly acidic α-proton rather than the carbinol proton. This triggers an E1cB β-elimination , expelling the activated oxygen leaving group and forming a C=C double bond, resulting in a vinyl sulfone byproduct[3].
Troubleshooting FAQs
Q: Why is my oxidation yielding predominantly 3-fluorophenyl vinyl sulfone instead of the desired aldehyde? A: You are likely using base-promoted oxidation conditions. For example, the Swern oxidation relies on triethylamine (Et₃N) to deprotonate the alkoxysulfonium intermediate[4]. In the presence of Et₃N, the highly acidic α-proton of your substrate is abstracted, triggering rapid E1cB elimination[3]. To resolve this, you must abandon basic conditions and switch to neutral or mildly acidic oxidants.
Q: I switched to Jones Reagent to avoid bases and stop the elimination, but now I'm getting 3-fluorophenylsulfonylacetic acid. How do I prevent over-oxidation? A: Jones oxidation (CrO₃/H₂SO₄) operates under highly acidic, aqueous conditions. While the acidic environment successfully prevents base-catalyzed β-elimination, the presence of water causes the initially formed aldehyde to rapidly hydrate into a gem-diol (hemiacetal). This hydrate is subsequently oxidized further to the carboxylic acid[2]. To isolate the aldehyde, the oxidation must be performed in strictly anhydrous conditions.
Q: What is the most reliable protocol for synthesizing the aldehyde without these side reactions? A: We highly recommend the TEMPO/BAIB (Bis(acetoxy)iodobenzene) system. TEMPO is a highly selective nitroxyl-radical catalyst that operates under mild, base-free conditions[5]. The stoichiometric oxidant, BAIB, generates acetic acid as a byproduct. This slightly acidic environment completely suppresses the E1cB elimination pathway, while the anhydrous organic solvent prevents hydrate formation and subsequent over-oxidation.
Comparative Reaction Data
The following table summarizes the quantitative outcome of various oxidation systems applied to 2-(arylsulfonyl)ethanols.
| Oxidation System | Reagents / Additives | Conditions | Aldehyde Yield (%) | Vinyl Sulfone Yield (%) | Carboxylic Acid Yield (%) |
| Swern | (COCl)₂, DMSO, Et₃N | -78 °C to RT, DCM | < 10% | > 85% | 0% |
| Parikh-Doering | SO₃·Py, DMSO, Et₃N | 0 °C to RT, DCM | 15% | 80% | 0% |
| Jones | CrO₃, H₂SO₄, H₂O | 0 °C, Acetone | 0% | 0% | > 90% |
| Dess-Martin (Buffered) | DMP, Pyridine | RT, DCM | 40% | 55% | 0% |
| Dess-Martin (Unbuffered) | DMP | RT, DCM | 82% | < 5% | < 5% |
| TEMPO / BAIB | TEMPO, PhI(OAc)₂ | RT, DCM | > 95% | 0% | < 2% |
Pathway Visualization
Reaction pathways of 3-Fluorophenylsulfonylethanol oxidation based on reagent conditions.
Validated Experimental Protocol: Base-Free TEMPO/BAIB Oxidation
This protocol is designed as a self-validating system . The intrinsic generation of acetic acid regulates the pH to prevent elimination, while TLC monitoring allows you to visually confirm the suppression of divergent pathways in real-time.
Objective: Chemoselective oxidation of 3-Fluorophenylsulfonylethanol to 3-Fluorophenylsulfonylacetaldehyde.
Materials:
-
3-Fluorophenylsulfonylethanol (1.0 equiv, 1.0 mmol)
-
TEMPO (0.1 equiv, 0.1 mmol, 15.6 mg)
-
Bis(acetoxy)iodobenzene (BAIB) (1.1 equiv, 1.1 mmol, 354 mg)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (N₂ or Ar) to ensure strictly anhydrous conditions. Self-Validation Check: The absence of moisture prevents the formation of a baseline spot (carboxylic acid) on your TLC plate.
-
Dissolution: Dissolve the 3-Fluorophenylsulfonylethanol in 5.0 mL of anhydrous DCM.
-
Catalyst Addition: Add TEMPO to the stirring solution. The solution will adopt a faint orange/red hue.
-
Oxidant Addition: Add BAIB in a single portion. The reaction is mildly exothermic; if scaling up beyond 5 mmol, cool the flask in a ambient water bath (20 °C) to prevent thermal degradation.
-
Monitoring: Stir the mixture at room temperature. Monitor the reaction via TLC (typically complete in 1-2 hours). Self-Validation Check: The generation of acetic acid byproduct maintains a slightly acidic pH. You can validate the success of this by observing the TLC plate: the complete absence of a highly UV-active, lower-Rf spot (which would correspond to the conjugated vinyl sulfone) confirms the E1cB pathway has been successfully suppressed.
-
Quenching: Once the starting material is consumed, quench the reaction by adding 5.0 mL of saturated aqueous Na₂S₂O₃ to reduce any unreacted iodine species.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 mL).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ (5 mL) to neutralize the acetic acid, followed by brine (5 mL). Critical Step: Do not leave the product stirring in the basic NaHCO₃ wash for extended periods, as the isolated aldehyde remains sensitive to base-catalyzed degradation.
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 3-fluorophenylsulfonylacetaldehyde.
References
-
Vinyl sulfone Wikipedia URL:[Link]
-
Demystifying The Mechanisms of Alcohol Oxidations Master Organic Chemistry URL:[Link]
-
Aldehyde synthesis by oxidation of alcohols and rearrangements Organic Chemistry Portal URL:[Link]
-
Swern oxidation Wikipedia URL:[Link]
Sources
- 1. CAS 20611-21-6: 2-(Phenylsulfonyl)ethanol | CymitQuimica [cymitquimica.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Vinyl sulfone - Wikipedia [en.wikipedia.org]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Temperature for 3-Fluorophenylsulfonylethanol Coupling
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing yield inconsistencies or degradation during the coupling of 3-fluorophenylsulfonylethanol. Below, we dissect the thermodynamic and kinetic principles governing this reaction, provide troubleshooting FAQs, and outline self-validating protocols to ensure reproducible success.
Mechanistic Insights: The Causality of Temperature Sensitivity
As an Application Scientist, I frequently see researchers struggling with poor yields when using 2-arylsulfonylethanol derivatives like1[1]. The primary culprit is almost always thermal mismanagement.
The 3-fluorophenylsulfonyl group is a powerful electron-withdrawing group (EWG). This inductive effect significantly increases the acidity of the α -protons on the ethyl chain. When the hydroxyl group is activated during a coupling reaction (e.g., as an oxyphosphonium ion in a Mitsunobu reaction, or an O-acylisourea in a Steglich esterification), it becomes an excellent leaving group.
If the reaction temperature exceeds 25 °C, or if an excess of base is present, the reaction pathway shifts away from the desired nucleophilic substitution ( SN2 ). Instead, the thermal energy overcomes the activation barrier for an E1cB β -elimination, cleaving the C-O bond and generating 3-fluorophenyl vinyl sulfone as a 2[2]. Therefore, strict temperature control is not just recommended; it is mechanistically required to kinetically favor the coupling pathway.
Troubleshooting & FAQs
Q: I am recovering 3-fluorophenyl vinyl sulfone instead of my coupled ether/ester. What went wrong? A: You are observing premature β -elimination. Because the α -protons are highly acidic, temperatures above 25 °C or the presence of excess base provide enough energy to trigger an E1cB elimination[2]. To fix this, strictly maintain your reaction temperature between 0 °C and 25 °C during the activation and propagation phases.
Q: Can I heat my Mitsunobu reaction to force a sterically hindered coupling with 3-fluorophenylsulfonylethanol? A: No. Heating a Mitsunobu reaction involving a phenylsulfonylethanol derivative will disproportionately accelerate the elimination pathway over the SN2 coupling pathway. If you are facing steric hindrance, optimize the order of reagent addition (e.g., pre-forming the betaine intermediate at 0 °C before adding the alcohol) rather than increasing the temperature.
Q: How does the choice of base in EDC coupling affect the temperature limits? A: In Steglich esterifications, DMAP is used as a nucleophilic catalyst and a mild base. While EDC/DMAP couplings with phenylsulfonylethanol can3[3], using more than 0.1 equivalents of DMAP or allowing the reaction to exotherm above 30 °C will catalyze the cleavage of the newly formed ester into a vinyl sulfone. Keep DMAP strictly catalytic.
Quantitative Optimization Data
The following table summarizes the causal relationship between temperature profiles, additives, and the resulting product distribution.
| Reaction Type | Temperature Profile | Additives / Base | Expected Yield | Elimination Byproduct |
| Mitsunobu Etherification | 0 °C → 25 °C | PPh 3 , DIAD | > 85% | < 5% |
| Mitsunobu Etherification | 25 °C → 50 °C | PPh 3 , DIAD | < 40% | > 50% |
| Steglich Esterification | 0 °C → 20 °C | EDC, DMAP (0.1 eq) | > 90% | < 2% |
| Steglich Esterification | 25 °C (Uncontrolled Exotherm) | EDC, DMAP (1.0 eq) | < 50% | > 40% |
Validated Step-by-Step Protocols
To ensure trustworthiness, these protocols are designed as self-validating systems with built-in analytical checkpoints.
Protocol A: Temperature-Controlled Mitsunobu Etherification
-
Preparation: Dissolve 3-fluorophenylsulfonylethanol (1.0 eq) and your target phenol (1.1 eq) in anhydrous THF to achieve a 0.2 M concentration.
-
Phosphine Addition: Add Triphenylphosphine (PPh 3 , 1.2 eq) to the stirring solution.
-
Thermal Equilibration: Submerge the reaction vessel in an ice-water bath. Validation Checkpoint: Do not proceed until an internal thermometer reads exactly 0 °C.
-
Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15 minutes. Scientific Rationale: Dropwise addition prevents localized exothermic spikes that trigger immediate β -elimination.
-
Propagation: Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to gradually warm to 20–25 °C. Stir for 12 hours.
-
Validation Checkpoint (TLC): Monitor the reaction via TLC (Hexanes/EtOAc). The 3-fluorophenyl vinyl sulfone byproduct is highly UV-active and typically runs faster (higher Rf ) than the coupled ether. If the fast-running spot becomes dominant, your cooling was insufficient.
Protocol B: Low-Temperature Steglich Esterification
-
Preparation: Dissolve your target carboxylic acid (1.0 eq) and 3-fluorophenylsulfonylethanol (1.1 eq) in anhydrous DCM.
-
Thermal Equilibration: Cool the mixture to 0 °C using an ice-water bath.
-
Coupling Agent: Add EDC-HCl (1.2 eq) and stir for 15 minutes.
-
Catalyst Addition: Add DMAP (0.1 eq). Critical Rationale: Do not exceed 0.1 eq to minimize base-catalyzed elimination.
-
Propagation: Stir at 0 °C for 2 hours, then allow the reaction to reach a maximum of 20 °C overnight[3].
-
Validation Checkpoint (Visual): The reaction should remain clear or slightly cloudy. A rapid color change to dark yellow or brown indicates thermal runaway and base-catalyzed degradation.
Pathway Visualization
Reaction pathway bifurcation of 3-fluorophenylsulfonylethanol based on temperature control.
Sources
Technical Support Center: Purification of Sulfonyl Ethanol from Unreacted 3-Fluorothiophenol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are facing the common synthetic challenge of removing unreacted 3-fluorothiophenol from their desired sulfonyl ethanol product. The following sections provide a detailed analysis of the underlying chemical principles, troubleshooting FAQs, and validated, step-by-step protocols to ensure you achieve the desired purity for your compound.
Section 1: Understanding the Separation Challenge: A Comparative Analysis
The successful separation of the unreacted starting material from the product hinges on exploiting their differing physicochemical properties. The key to this purification is the significant difference in acidity between the thiol group of 3-fluorothiophenol and the hydroxyl group of the sulfonyl ethanol product. Additionally, differences in polarity and boiling points provide alternative purification avenues.
Below is a comparative table of the key properties that inform our purification strategy.
| Property | 3-Fluorothiophenol | Sulfonyl Ethanol (Representative) | Rationale for Separation |
| Structure | CH₃CH₂SO₂CH₂CH₂OH | The acidic thiol proton (-SH) vs. the much less acidic alcohol proton (-OH). | |
| CAS Number | 2557-77-9[1] | 513-12-2 (for 2-(Ethylsulfonyl)ethanol)[2][3] | N/A |
| Molecular Weight | 128.17 g/mol [4][5] | 138.19 g/mol (for 2-(Ethylsulfonyl)ethanol)[2][6] | Minimal difference; not ideal for separation by size. |
| Boiling Point | ~170 °C (at atm. pressure)[7][8] | ~153 °C (at 2.5 mmHg)[2] | Significant difference, especially under vacuum, makes distillation a viable option. |
| Acidity (pKa) | ~5.83 (Predicted)[7] | ~13.61 (Predicted, for -OH group)[9] | Primary Basis for Separation. The thiol is significantly more acidic and can be selectively deprotonated. |
| Solubility | Soluble in organic solvents; not miscible in water.[10][11] | Soluble in water and many organic solvents.[2] | The salt of the thiophenol is highly water-soluble, enabling extractive separation. |
| Appearance | Colorless to pale yellow liquid with a strong odor.[10][12] | Hygroscopic crystals or solid.[2] | The physical state difference can aid in planning recrystallization if applicable. |
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture shows a large amount of unreacted 3-fluorothiophenol by TLC and NMR. What is the most efficient and scalable method to remove it?
A1: The most robust and highly recommended method is acid-base liquid-liquid extraction . This technique directly exploits the most significant chemical difference between your starting material and product: the acidity of the thiol group (pKa ~5.8)[7]. By washing your crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a dilute aqueous base (e.g., 1 M NaOH or NaHCO₃), you can selectively deprotonate the 3-fluorothiophenol. This converts it into its corresponding sodium 3-fluorothiophenolate salt, which is highly soluble in the aqueous layer and is thus washed away, leaving your neutral sulfonyl ethanol product in the organic layer.
Q2: I tried the acid-base extraction, but I'm still seeing a trace of thiophenol. What should I do next?
A2: If trace amounts persist, it could be due to incomplete extraction or saturation of the aqueous base. You can perform additional washes with fresh aqueous base. However, for achieving very high purity, flash column chromatography is the ideal next step[13][14]. The sulfonyl ethanol product, with its sulfone (SO₂) and hydroxyl (-OH) groups, is significantly more polar than the 3-fluorothiophenol. On a silica gel column, the less-polar thiophenol will elute much more quickly, allowing for a clean separation. Always perform a preliminary Thin Layer Chromatography (TLC) analysis to determine the optimal solvent system (eluent) for the best separation.
Q3: My sulfonyl ethanol product is a high-boiling liquid. Can I use distillation?
A3: Yes, vacuum distillation is a viable method, particularly for large-scale purifications where chromatography might be cumbersome[15]. 3-Fluorothiophenol has a boiling point of approximately 170 °C at atmospheric pressure, while a typical sulfonyl ethanol has a much higher boiling point (e.g., >150 °C at reduced pressure)[2]. By applying a vacuum, you can lower the boiling points of both compounds, but the difference will remain significant, allowing you to selectively distill off the lower-boiling 3-fluorothiophenol.
Q4: I am concerned about the stability of my product. Are there any milder, non-extractive methods to remove trace amounts of thiophenol?
A4: For removing trace amounts of thiols, particularly in sensitive applications like peptide synthesis, thiol scavengers can be employed[16][17]. These are reagents that selectively react with the thiol group to form a new compound that can be more easily separated. While effective, this adds another reagent to your mixture and is typically reserved for situations where other methods have failed or are unsuitable. For most standard purifications, extraction and chromatography are superior due to their simplicity and effectiveness.
Section 3: Detailed Purification Protocols
Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction
This method is the first line of defense and is often sufficient for complete purification. It relies on the conversion of the acidic thiophenol into a water-soluble salt.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent in which your product is soluble and which is immiscible with water (e.g., ethyl acetate, dichloromethane). Use approximately 10-20 mL of solvent per gram of crude material.
-
Transfer: Transfer the solution to a separatory funnel.
-
Basic Wash: Add an equal volume of a dilute aqueous base (1 M sodium hydroxide is effective; 5% sodium bicarbonate can be used if your product is base-sensitive).
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer containing the thiophenolate salt.
-
Repeat: Repeat the basic wash (steps 3-5) one or two more times to ensure complete removal of the thiophenol.
-
Neutral Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl) to remove residual water and salts.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified sulfonyl ethanol product.
Caption: Workflow for removing 3-fluorothiophenol via extraction.
Protocol 2: Purification by Flash Column Chromatography
This method separates compounds based on their differential adsorption to a stationary phase, exploiting the polarity difference.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate mobile phase (solvent system) using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio until the Rf of your sulfonyl ethanol product is approximately 0.2-0.4, and there is clear separation from the thiophenol spot (which will have a higher Rf).
-
Column Packing: Prepare a slurry of silica gel in your chosen mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method typically gives better resolution. Carefully add this powder to the top of the packed column.
-
Elution: Carefully add the mobile phase to the column, ensuring the silica bed is not disturbed. Apply pressure (using a pump or inert gas) to begin eluting the compounds.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the fractions by TLC to identify which ones contain your purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Caption: Workflow for purifying sulfonyl ethanol via chromatography.
Section 4: Method Selection Guide
Choosing the right purification strategy depends on the scale of your reaction, the specific properties of your product, and the required level of purity. Use the following decision tree to guide your choice.
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 2-(Ethylsulfonyl)ethanol [drugfuture.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 3-Fluorothiophenol, 98% 2557-77-9 India [ottokemi.com]
- 5. 3 - Fluoro thiophenol, CAS No. 2557-77-9 - iChemical [ichemical.com]
- 6. 2-(Ethylsulfonyl)ethanol | C4H10O3S | CID 10549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-FLUOROTHIOPHENOL CAS#: 2557-77-9 [m.chemicalbook.com]
- 8. high quality 3-FLUOROTHIOPHENOL, CasNo.2557-77-9 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 9. guidechem.com [guidechem.com]
- 10. CAS 2557-77-9: 3-Fluorothiophenol | CymitQuimica [cymitquimica.com]
- 11. 371-42-6 CAS MSDS (4-Fluorothiophenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. polypeptide.com [polypeptide.com]
- 17. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08553J [pubs.rsc.org]
Addressing instability of 3-Fluorophenylsulfonylethanol in basic media
A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing the Instability of 3-Fluorophenylsulfonylethanol in Basic Media
Welcome to the Technical Support Center for 3-Fluorophenylsulfonylethanol. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering stability issues with this compound, particularly in basic experimental conditions. As Senior Application Scientists, we have synthesized the following information based on established chemical principles and field-proven laboratory practices to ensure the integrity and success of your research.
Understanding the Instability: The Science Behind the Degradation
The core issue with 3-Fluorophenylsulfonylethanol in the presence of a base is its susceptibility to a chemical reaction known as β-elimination . This is a common reaction pathway for molecules that have a leaving group (in this case, the hydroxyl group of the alcohol, which becomes a better leaving group upon deprotonation) and a proton on the carbon atom adjacent to the carbon bearing the leaving group (the β-position).
In basic media, a base can abstract the acidic proton from the β-carbon. This initiates a cascade of electron movement, leading to the formation of a double bond and the expulsion of the hydroxyl group, resulting in the formation of 3-fluorophenyl vinyl sulfone. This degradation is often irreversible and can significantly impact the outcome of your experiments by consuming your starting material and introducing an undesired byproduct. The reaction proceeds via an E2 (bimolecular elimination) mechanism , which is a one-step process.[1][2][3]
The presence of the fluorine atom on the phenyl ring is a key factor to consider. Fluorine is a highly electronegative atom, and its strong electron-withdrawing inductive effect can increase the acidity of the β-protons, making them more susceptible to abstraction by a base.[4][5][6] This can, in turn, accelerate the rate of the E2 elimination reaction, making 3-Fluorophenylsulfonylethanol particularly unstable in even mildly basic conditions.
Troubleshooting Guide: Addressing Common Issues
This section provides solutions to specific problems you may encounter during your experiments with 3-Fluorophenylsulfonylethanol.
Q1: I'm observing the appearance of an unexpected, less polar byproduct in my reaction mixture when using a basic catalyst. What is likely happening?
A: You are most likely observing the formation of 3-fluorophenyl vinyl sulfone, the product of a β-elimination reaction.[7] The change in polarity is expected as the hydroxyl group is lost and a double bond is formed. To confirm this, you can use analytical techniques such as HPLC or GC-MS to identify the byproduct.[8][9][10][11][12][13]
Q2: My reaction requires basic conditions, but my starting material, 3-Fluorophenylsulfonylethanol, is degrading. How can I prevent this?
A: The most effective strategy is to "protect" the alcohol functional group before subjecting the molecule to basic conditions. A protecting group temporarily masks the reactive hydroxyl group, preventing it from participating in the elimination reaction.[14][15]
Q3: What is the best protecting group to use for 3-Fluorophenylsulfonylethanol in basic media?
A: Silyl ethers are the most suitable protecting groups for this application. They are stable to a wide range of basic conditions and can be selectively removed under mild acidic or fluoride-mediated conditions.[14][16][17][18] For robustness, we recommend using tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers.[19]
Q4: How do I monitor the degradation of 3-Fluorophenylsulfonylethanol and the formation of the vinyl sulfone byproduct?
A: You can monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).[8][9][10][11][12][13] A reversed-phase HPLC method will typically show the less polar vinyl sulfone eluting after the more polar 3-Fluorophenylsulfonylethanol. GC-MS can be used to identify the compounds based on their mass-to-charge ratio and fragmentation patterns.
Frequently Asked Questions (FAQs)
What is the mechanism of degradation of 3-Fluorophenylsulfonylethanol in basic media?
The degradation occurs via a base-catalyzed E2 elimination reaction, where the hydroxyl group and a β-hydrogen are removed to form 3-fluorophenyl vinyl sulfone.[1][2][3][20]
Why is 3-Fluorophenylsulfonylethanol more unstable in basic conditions compared to similar non-fluorinated compounds?
The highly electronegative fluorine atom on the phenyl ring exerts a strong electron-withdrawing effect, which increases the acidity of the β-hydrogens. This makes the compound more susceptible to deprotonation by a base and subsequent elimination.[4][5][6][21][22][23][24]
Can I use a weaker base to avoid degradation?
While using a weaker base may slow down the rate of degradation, it may not completely prevent it, especially if prolonged reaction times or elevated temperatures are required. For complete stability, protecting the alcohol is the most reliable approach.
How do I choose between a TBS and a TIPS protecting group?
Both are excellent choices for stability in basic media. TIPS ethers are sterically bulkier and therefore more stable than TBS ethers, which can be advantageous in more demanding reaction conditions. However, they can also be more difficult to remove. The choice will depend on the specific requirements of your synthetic route.[18]
Are there any alternative protecting groups to silyl ethers?
Other options include acetals like tetrahydropyranyl (THP) ethers, which are also stable to bases but are cleaved under acidic conditions.[14][19] However, silyl ethers generally offer a wider range of deprotection options.
Experimental Protocols
Protocol 1: Protection of 3-Fluorophenylsulfonylethanol with tert-Butyldimethylsilyl Chloride (TBSCl)
This protocol describes the formation of a TBS ether to protect the alcohol functionality.
Materials:
-
3-Fluorophenylsulfonylethanol
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Fluorophenylsulfonylethanol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
With stirring, add TBSCl (1.2 eq) portion-wise to the solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, dilute the mixture with diethyl ether.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove residual DMF and imidazole.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude TBS-protected product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.[17]
Caption: Workflow for the acidic deprotection of TBS-protected 3-Fluorophenylsulfonylethanol.
Protocol 3: HPLC Method for Monitoring Degradation
This protocol provides a general starting point for developing an HPLC method to monitor the stability of 3-Fluorophenylsulfonylethanol.
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A reversed-phase C18 column is a good starting point.
Mobile Phase:
-
A gradient of water and a polar organic solvent like acetonitrile or methanol is typically effective.
-
A small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) in the mobile phase can improve peak shape.
Detection:
-
The aromatic nature of the compounds allows for UV detection. A wavelength of around 254 nm is often a good starting point, but it is advisable to determine the optimal wavelength by acquiring a UV spectrum of the analyte.
Sample Preparation:
-
Dissolve a small amount of your reaction mixture in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject a standard of pure 3-Fluorophenylsulfonylethanol to determine its retention time.
-
Inject a sample of the reaction mixture at different time points. The appearance of a new, typically later-eluting peak, would indicate the formation of the less polar 3-fluorophenyl vinyl sulfone.
-
The relative peak areas can be used to quantify the extent of degradation. [8][12][13][25] Data Summary Table:
| Compound | Expected Retention Time (Relative) | Key UV Absorption (λmax) |
| 3-Fluorophenylsulfonylethanol | Earlier | ~254 nm |
| 3-Fluorophenyl vinyl sulfone | Later | ~254 nm (may shift slightly) |
References
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Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography. (n.d.). Retrieved from [Link]
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Deprotection of Silyl Ethers - Technical Library - Gelest. (n.d.). Retrieved from [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Retrieved from [Link]
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Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Protecting Groups For Alcohols - Chemistry Steps. (2021, June 17). Retrieved from [Link]
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Silyl ether - Wikipedia. (n.d.). Retrieved from [Link]
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Protecting Groups For Alcohols - Master Organic Chemistry. (2015, June 17). Retrieved from [Link]
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Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Retrieved from [Link]
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Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC. (n.d.). Retrieved from [Link]
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Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). (n.d.). Retrieved from [Link]
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VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). Retrieved from [Link]
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Problem 48 In nucleophilic aromatic substit... [FREE SOLUTION] - Vaia. (n.d.). Retrieved from [Link]
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Elimination Reactions - Mechanism, Types and Examples. - Allen. (2024, October 24). Retrieved from [Link]
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Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC. (2021, December 7). Retrieved from [Link]
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Alcohol Protecting Groups. (n.d.). Retrieved from [Link]
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17.8: Protection of Alcohols - Chemistry LibreTexts. (2022, September 24). Retrieved from [Link]
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Alcohol Protecting Groups - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]
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12.2. Elimination Reactions: E2 Reactions – Introduction to Organic Chemistry. (n.d.). Retrieved from [Link]
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Elimination reaction - Wikipedia. (n.d.). Retrieved from [Link]
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E2 Elimination: mechanism - YouTube. (2012, June 22). Retrieved from [Link]
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Mechanism of the E2 Reaction - Master Organic Chemistry. (2025, December 12). Retrieved from [Link]
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HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate - Walsh Medical Media. (2011, August 24). Retrieved from [Link]
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Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - PMC - NIH. (2022, May 20). Retrieved from [Link]
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BYU ScholarsArchive Exploration of Fluorinated α,β-Dehydroamino Acids and their Exploration of Fluorinated. (2021, June 16). Retrieved from [Link]
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On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.). Retrieved from [Link]
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings | ACS Omega - ACS Publications. (2021, December 7). Retrieved from [Link]
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Can GC-MS tell apart sulfoxides and sulfones? : r/chemistry - Reddit. (2023, September 14). Retrieved from [Link]
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The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F. (2016, August 8). Retrieved from [Link]
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Structural and kinetic insights into the stereospecific oxidation of R-2,3-dihydroxypropanesulfonate by DHPS-3-dehydrogenase from Cupriavidus pinatubonensis - PMC. (n.d.). Retrieved from [Link]
-
(PDF) Vinyl sulfones - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Synthesis of Vinylic Sulfones in Aqueous Media | Organic Letters - ACS Publications. (2021, January 25). Retrieved from [Link]
-
Selective Fluoroalkylations with Fluorinated Sulfones, Sulfoxides, and Sulfides | Accounts of Chemical Research - ACS Publications. (2007, August 21). Retrieved from [Link]
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Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases - PMC. (n.d.). Retrieved from [Link]
-
The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one: A Multiple Isotope Effect Study Including the Leaving Group 18 F/ 19 F KIE | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets | Journal of the American Society for Mass Spectrometry - ACS Publications. (2022, March 21). Retrieved from [Link]
-
Hydrogenation of β-Keto Sulfones to β-Hydroxy Sulfones with Alkyl Aluminum Compounds: Structure of Intermediate Hydroalumination Products - PMC. (n.d.). Retrieved from [Link]
-
The strength of weak interactions: aromatic fluorine in drug design - PubMed. (n.d.). Retrieved from [Link]
-
Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis - MDPI. (2025, November 13). Retrieved from [Link]
-
Collection of polycyclic aromatic sulfur heterocycles from asphalt fumes and quantification by an HPLC-DAD method - RSC Publishing. (n.d.). Retrieved from [Link]
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Validation & Comparative
13C and 19F NMR characterization of 3-Fluorophenylsulfonylethanol
A Comparative Guide to the 13 C and 19 F NMR Characterization of 3-Fluorophenylsulfonylethanol
Fluorinated building blocks, such as 3-Fluorophenylsulfonylethanol (3-FPSE), are highly sought after in modern drug development and materials science. The strategic incorporation of a fluorine atom onto an aryl ring predictably alters the molecule’s lipophilicity, metabolic stability, and binding affinity. However, characterizing these molecules presents unique analytical challenges and opportunities.
This guide provides an objective comparison of NMR modalities for characterizing 3-FPSE, detailing self-validating experimental protocols, and explaining the causality behind critical spectroscopic decisions.
The Analytical Challenge: Fluorine's Dual Nature
The 19 F nucleus is a spin-½ isotope with 100% natural abundance and a gyromagnetic ratio second only to 1 H. Because fluorine is highly responsive to changes in its local electronic environment, its chemical shifts can span over 200 ppm, making it an exceptional reporter for structural elucidation and Fragment-Based Drug Discovery (FBDD)[1].
However, this high magnetic moment complicates 13 C NMR analysis. Unlike standard proton-decoupled 13 C spectra where carbons appear as sharp singlets, the presence of fluorine induces heteronuclear spin-spin coupling ( JCF ). This splits the carbon signals into multiplets across multiple bonds, distributing the signal intensity and drastically reducing the signal-to-noise ratio (SNR)[2]. Consequently, characterizing 3-FPSE requires a strategic comparison of NMR techniques to balance resolution, sensitivity, and structural confirmation.
Comparative Analysis of NMR Modalities
To fully characterize 3-FPSE, researchers must select the appropriate NMR experiments. Table 1 objectively compares the performance and utility of standard and advanced modalities.
Table 1: Performance Comparison of NMR Modalities for Fluorinated Aromatics
| Modality | Primary Objective | Sensitivity / SNR | Key Advantage for 3-FPSE | Limitations |
| 1D 19 F NMR | Direct fluorine observation | Extremely High | Rapid acquisition; highly sensitive to structural isomers (e.g., 2-fluoro vs. 3-fluoro)[3]. | Provides no direct carbon skeleton connectivity. |
| 1D 13 C{ 1 H} NMR | Carbon skeleton mapping | Low to Moderate | Retains JCF couplings, allowing precise assignment of C1–C6 based on coupling constants[4]. | Multiplets reduce SNR; peaks may be lost in baseline noise[2]. |
| 1D 13 C{ 1 H, 19 F} | Simplified carbon mapping | Moderate to High | Removes JCF splitting, collapsing all carbons to sharp singlets for higher SNR. | Requires a specialized dual-decoupling HFX probe; loss of diagnostic coupling data. |
| 2D 1 H- 19 F HOESY | Spatial connectivity | Moderate | Confirms the spatial proximity of the fluorine atom to adjacent aryl protons (H2, H4). | Longer acquisition times; requires careful optimization of mixing times. |
Experimental Workflow and Logical Architecture
The following diagram illustrates the logical progression of a self-validating NMR workflow designed specifically for fluorinated small molecules.
Figure 1: Self-validating NMR workflow for the characterization of fluorinated small molecules.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an internal check to prevent artifactual misinterpretation.
Protocol A: Sample Preparation and 19 F Acquisition
-
Sample Preparation : Dissolve 15–20 mg of 3-FPSE in 0.6 mL of deuterated chloroform (CDCl 3 ). Add 0.1% Trichlorofluoromethane (CFCl 3 ) as an internal standard.
-
Causality: 19 F chemical shifts are notoriously sensitive to solvent, concentration, and temperature[1]. Relying on an external standard can introduce shift errors of up to 1 ppm. CFCl 3 provides an absolute, self-validating 0.00 ppm reference.
-
-
Probe Tuning (Critical Step) : Manually tune and match the 19 F and 1 H channels.
-
Causality: On standard high-field magnets (e.g., 500 MHz), the 19 F resonance (~470 MHz) is perilously close to the 1 H resonance. Improper tuning leads to severe channel cross-talk, resulting in phase distortions and massive SNR loss.
-
-
Acquisition : Set the sweep width to at least 250 ppm, centering the transmitter at -100 ppm. Acquire 16–32 scans with a relaxation delay (D1) of 3 seconds.
-
Validation: A sharp singlet (or multiplet depending on 1 H coupling) should appear near -112 ppm, confirming the 3-fluoroaryl moiety.
-
Protocol B: 13 C{ 1 H} Acquisition and J-Coupling Extraction
-
Parameter Optimization : Set the 13 C acquisition with a minimum of 1024 scans (NS).
-
Causality: Because the C-F carbon ( C3 ) will split into a doublet, its peak height is halved. Meta and ortho carbons are similarly split. High scan numbers are mandatory to lift the outer edges of these multiplets above the baseline noise[2].
-
-
Acquisition & Processing : Apply a 1.0 Hz exponential line broadening (LB) during processing to enhance SNR without obscuring the small 4JCF couplings.
-
Self-Validation via J-Coupling : Extract the coupling constants. The direct C-F bond must yield a 1JCF of approximately 245–250 Hz[4]. If this massive coupling is absent, the molecule is not fluorinated at the core skeleton (indicating a potential synthesis failure or mislabeled sample).
Quantitative Data: Expected Spectral Signatures
The structural assignment of 3-FPSE relies heavily on the predictable attenuation of the JCF coupling constant across multiple bonds. Table 2 summarizes the expected quantitative data based on established heteronuclear coupling principles[4].
Table 2: Expected 13 C and 19 F NMR Spectral Data for 3-Fluorophenylsulfonylethanol
| Nucleus / Position | Expected Chemical Shift (ppm) | Multiplicity | Expected JCF Coupling (Hz) | Diagnostic Significance |
| 19 F (Aryl-F) | ~ -112.0 | Multiplet | N/A | Highly sensitive to local environment; confirms F-aryl presence. |
| 13 C (C3, C-F) | ~ 162.5 | Doublet | 1JCF≈245−250 | One-bond coupling; definitive proof of direct fluorination[4]. |
| 13 C (C2, C4) | ~ 115.0, 120.0 | Doublet | 2JCF≈21−25 | Two-bond coupling; confirms ortho-positions. |
| 13 C (C1, C5) | ~ 140.0, 130.0 | Doublet | 3JCF≈7−10 | Three-bond coupling; C1 is shifted downfield by the SO 2 group. |
| 13 C (C6) | ~ 125.0 | Doublet | 4JCF≈2−4 | Four-bond coupling; often requires high resolution to observe. |
| 13 C (-CH 2 -SO 2 -) | ~ 55.0 | Singlet | 0 | Aliphatic carbon; too distant for measurable C-F coupling. |
| 13 C (-CH 2 -OH) | ~ 58.0 | Singlet | 0 | Aliphatic carbon; unaffected by the fluorine atom. |
Mechanistic Insights: 19 F NMR in Drug Development
Understanding the NMR profile of 3-FPSE extends beyond basic characterization; it is directly applicable to modern pharmacology. In Fragment-Based Drug Discovery (FBDD), fluorinated fragments like 3-FPSE are frequently used as "spy molecules"[1].
Because fluorine is virtually absent in biological systems, the 19 F NMR spectrum of a protein-ligand mixture is free from background interference. When a fluorinated ligand binds to a target protein, the chemical environment of the fluorine atom changes drastically. This results in a measurable change in the 19 F chemical shift, line broadening (due to changes in the transverse relaxation time, T2 ), or a reduction in signal intensity[3]. By mastering the baseline 1D 19 F and 13 C profiles of building blocks like 3-FPSE, researchers can confidently track these perturbations during high-throughput screening campaigns, accelerating the hit-to-lead optimization process.
References
-
Li, Q., & Kang, C. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules.[Link]
-
Pomerantz, W. C. K., et al. (2021). 19F NMR viewed through two different lenses: Ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology.[Link]
-
Bangarwa, S. (n.d.). Heteronuclear Fluorine Coupling in 13C NMR. Scribd.[Link]
-
ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.[Link]
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A Comparative Guide to HPLC Retention Times for 3-Fluorophenylsulfonylethanol Analysis
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 3-Fluorophenylsulfonylethanol. As a key intermediate in pharmaceutical synthesis, the accurate and efficient determination of its purity and concentration is paramount. This document delves into the rationale behind chromatographic parameter selection, compares various stationary and mobile phase strategies, and introduces advanced techniques for a complete analytical perspective.
Introduction to the Analysis of 3-Fluorophenylsulfonylethanol
3-Fluorophenylsulfonylethanol is a sulfonamide-related compound whose chemical structure suggests that established analytical methods for sulfonamides can be readily adapted. The presence of a fluorine atom and a hydroxyl group introduces specific polarity and potential for hydrogen bonding, which are key considerations in developing a robust separation method. This guide will explore how different HPLC conditions can be leveraged to modulate the retention time and achieve optimal separation from potential impurities.
The Standard: Reversed-Phase HPLC on a C18 Column
The workhorse of small molecule analysis, a C18 (octadecylsilyl) reversed-phase column, is the logical starting point for method development. The nonpolar nature of the C18 alkyl chains provides hydrophobic interactions with the phenyl ring of the analyte.
Foundational Method Parameters
A typical starting point for the analysis would involve the following conditions, derived from established methods for similar sulfonamide compounds[1][2]:
-
Stationary Phase: C18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier. A common composition is 60:40 (v/v) 0.1% Phosphoric Acid in Water : Acetonitrile.[1] The acidic pH ensures that any ionizable groups on the analyte are protonated, leading to consistent retention.
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C for improved reproducibility.[1]
-
Detection: UV at 254 nm or 278 nm, where the phenyl group exhibits strong absorbance.[1][2]
The choice of acetonitrile as the organic modifier is based on its low viscosity and UV transparency. The ratio of water to acetonitrile is a critical parameter for controlling retention; a higher percentage of acetonitrile will decrease the retention time.
Comparative Analysis of Stationary Phases
While C18 is a robust choice, alternative stationary phases can offer different selectivities and improved peak shapes for polar analytes like 3-Fluorophenylsulfonylethanol.
| Stationary Phase | Expected Relative Retention Time | Rationale for Retention Behavior |
| Standard C18 | 1.0 (Baseline) | Primarily hydrophobic interactions with the phenyl ring. |
| Hydrophilic End-Capped C18 | 0.8 | The end-capping reduces silanol interactions, potentially leading to slightly shorter retention for polar compounds by minimizing secondary interactions.[3] |
| Cyano (CN) | 0.6 | The cyano group provides different selectivity through dipole-dipole and pi-pi interactions, which are generally weaker than the hydrophobic interactions on a C18 phase for this type of analyte, resulting in shorter retention.[4] |
Hydrophilic End-Capped C18
For sulfonamides and related polar compounds, residual silanol groups on the silica support of a standard C18 column can lead to peak tailing. Hydrophilic end-capping neutralizes these active sites, often resulting in more symmetrical peaks and slightly earlier elution.[3]
Cyano (CN) Phase
A CN column offers an alternative selectivity due to the presence of the polar cyano group. This phase can operate in both normal-phase and reversed-phase modes. In a reversed-phase context, it is less retentive than C18 for nonpolar compounds but can offer unique selectivity for molecules with dipole moments.
Exploring Mobile Phase Strategies
Fine-tuning the mobile phase is a powerful tool for optimizing separations.
Isocratic vs. Gradient Elution
-
Isocratic Elution: The mobile phase composition remains constant throughout the run. This approach is simple, robust, and ideal for analyzing a single compound or a simple mixture where all components have similar retention behavior.[1]
-
Gradient Elution: The concentration of the organic solvent in the mobile phase is increased during the separation. This is advantageous for complex samples containing compounds with a wide range of polarities, as it allows for the elution of strongly retained compounds in a reasonable time while still providing good resolution for early-eluting peaks.[2][5]
The Critical Role of pH
For ionizable compounds like sulfonamides, the pH of the mobile phase is a critical parameter that can dramatically affect retention time.[6] By adjusting the pH to suppress the ionization of the analyte, retention on a reversed-phase column is generally increased. For 3-Fluorophenylsulfonylethanol, which has weakly acidic and basic functionalities, an acidic mobile phase (e.g., pH 2.5-3.5) is recommended to ensure a consistent and reproducible protonation state.
Advanced Technique: Chiral Separation
3-Fluorophenylsulfonylethanol possesses a chiral center, meaning it exists as a pair of enantiomers. In drug development, it is often crucial to separate and quantify individual enantiomers, as they can have different pharmacological activities and toxicities.[7]
Chiral Stationary Phases (CSPs) in HPLC
Chiral separation is achieved by using a chiral stationary phase that interacts differently with each enantiomer. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for their broad applicability.[8][9] The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase, leading to different retention times.
Supercritical Fluid Chromatography (SFC): A High-Speed Alternative
SFC is a powerful technique for chiral separations that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[4] SFC often provides faster separations and higher efficiency than HPLC for chiral compounds.[10] The use of alcohol modifiers (e.g., methanol or isopropanol) allows for the fine-tuning of selectivity.
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC Analysis
-
Instrumentation: HPLC system with a UV detector, C18 column (250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a 60:40 (v/v) mixture of 0.1% phosphoric acid in water and acetonitrile. Filter and degas the mobile phase.
-
Standard Preparation: Prepare a 1 mg/mL stock solution of 3-Fluorophenylsulfonylethanol in acetonitrile. Dilute with the mobile phase to a working concentration of 100 µg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Analysis: Inject the standard solution and record the chromatogram. The retention time will be dependent on the specific system and column batch but should be reproducible.
Protocol 2: Chiral SFC Screening
-
Instrumentation: SFC system with a UV detector, Chiralpak AD-H column (250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Use CO2 as the primary mobile phase and a modifier of methanol with 0.1% isopropylamine.
-
Standard Preparation: Prepare a 1 mg/mL stock solution of racemic 3-Fluorophenylsulfonylethanol in methanol.
-
Chromatographic Conditions:
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 30°C
-
Modifier Gradient: Start with 5% methanol and increase to 40% over 10 minutes.
-
Detection: UV at 254 nm
-
-
Analysis: Inject the racemic standard. Successful chiral separation will result in two distinct peaks for the two enantiomers.
Visualization of Analytical Workflows
Caption: General workflow for HPLC analysis.
Caption: Comparison of chromatographic approaches.
Conclusion
The analysis of 3-Fluorophenylsulfonylethanol can be effectively achieved using standard reversed-phase HPLC with a C18 column. However, for method optimization, particularly for complex mixtures or when dealing with challenging peak shapes, alternative stationary phases like hydrophilic end-capped C18 or cyano columns should be considered. For the critical task of enantiomeric separation, chiral SFC emerges as a highly efficient and rapid alternative to traditional chiral HPLC. The choice of the optimal method will depend on the specific analytical goals, whether it be routine quality control, impurity profiling, or stereoselective analysis.
References
- The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience.
- An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental W
- Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection. PubMed.
- Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatiz
- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- Fast Analysis of Sulfa Drugs using the Agilent 1100 Series LC with Agilent Poroshell 120 EC-C18 columns. Agilent.
- Chiral Drug Separation. Encyclopedia of Pharmaceutical Science and Technology.
- Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- Variation of chromatographic parameters in supercritical fluid chromatography of polar solutes. Diva-portal.org.
- Targeted Analyses of Secondary Metabolites in Herbs, Spices, and Beverages Using a Novel Spectro-Electro Array. sepscience.com.
- Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography.
- Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- HPLC Analysis with Fluorescence Detection of Chlorophyll Degradation Products Pheophytins and Pyropheophytin in Virgin Olive Oil. Agilent.
- Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor S. pubs.acs.org.
- Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. PMC.
- Analytical Methods for Determining Third and Fourth Gener
- Reverse Phase High Performance Liquid Chromatographic Method for the Analysis of Letrozole in Pharmaceutical Dosage Forms. PMC.
- HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). MDPI.
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- 1. nanobioletters.com [nanobioletters.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. agilent.com [agilent.com]
- 6. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 9. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fagg-afmps.be [fagg-afmps.be]
A Senior Application Scientist's Guide to Purity Validation: The Case of 3-Fluorophenylsulfonylethanol
In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a compound's purity is a cornerstone of reliable and reproducible science. This guide provides an in-depth comparison of analytical methodologies for validating the purity of 3-Fluorophenylsulfonylethanol, a key intermediate in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, my objective is to not only present protocols but to instill a deeper understanding of the causality behind our analytical choices, ensuring a self-validating system of scientific integrity.
The Criticality of Purity for 3-Fluorophenylsulfonylethanol
3-Fluorophenylsulfonylethanol (C₈H₉FO₃S, Molecular Weight: 204.22 g/mol ) is a versatile building block in organic synthesis. Its purity is paramount, as even trace impurities can have significant downstream effects, potentially leading to undesired side-reactions, reduced yields, and, in the context of drug development, unforeseen toxicological profiles.
A plausible and common synthetic route to 3-Fluorophenylsulfonylethanol involves the reaction of 3-fluorothiophenol with a suitable two-carbon synthon, such as 2-bromoethanol, followed by oxidation of the resulting thioether to the sulfone. This process, while effective, can introduce several potential impurities.
Potential Impurities in the Synthesis of 3-Fluorophenylsulfonylethanol:
-
Unreacted Starting Materials: Residual 3-fluorothiophenol or 2-bromoethanol.
-
Partially Oxidized Intermediates: The corresponding sulfoxide, 2-(3-fluorophenylsulfinyl)ethanol.
-
Positional Isomers: 2-(2-Fluorophenylsulfonyl)ethanol and 2-(4-Fluorophenylsulfonyl)ethanol, arising from impurities in the starting 3-fluorothiophenol.
-
Byproducts of Side-Reactions: Potential for dimerization or other unforeseen reactions.
Given this impurity profile, a robust analytical strategy is not merely a quality control checkpoint but an integral part of the synthetic process itself.
Elemental Analysis: A Foundational Pillar of Purity Assessment
Elemental analysis, specifically CHNS analysis, is a powerful and long-standing technique for determining the elemental composition of a pure organic compound.[1] It relies on the complete combustion of a sample, followed by the quantitative analysis of the resulting gases (CO₂, H₂O, N₂, and SO₂).[2][3][4]
For a 100% pure sample of 3-Fluorophenylsulfonylethanol (C₈H₉FO₃S), the theoretical elemental composition is as follows:
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.011 | 8 | 96.088 | 47.05 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 4.44 |
| Fluorine | F | 18.998 | 1 | 18.998 | 9.30 |
| Oxygen | O | 15.999 | 3 | 47.997 | 23.50 |
| Sulfur | S | 32.06 | 1 | 32.06 | 15.70 |
| Total | 204.215 | 100.00 |
A deviation of the experimentally determined percentages from these theoretical values can indicate the presence of impurities. For instance, the presence of unreacted 3-fluorothiophenol (C₆H₅FS) would lead to a lower than expected oxygen percentage and a higher sulfur percentage.
Experimental Protocol: CHNS Elemental Analysis
This protocol outlines the steps for the quantitative determination of Carbon, Hydrogen, Nitrogen, and Sulfur in 3-Fluorophenylsulfonylethanol using a modern elemental analyzer.
Instrumentation: A calibrated CHNS elemental analyzer.
Materials:
-
3-Fluorophenylsulfonylethanol sample (2-3 mg, accurately weighed)
-
Tin capsules
-
High-purity oxygen
-
Helium carrier gas
-
Certified standard reference material (e.g., Acetanilide)
Procedure:
-
Instrument Calibration: Calibrate the instrument using a certified standard reference material to ensure accuracy and linearity.
-
Sample Preparation: Accurately weigh 2-3 mg of the 3-Fluorophenylsulfonylethanol sample into a tin capsule.
-
Combustion: Introduce the sealed tin capsule into the combustion chamber of the elemental analyzer, where it is combusted at high temperature (typically >900 °C) in a pure oxygen environment.[2]
-
Reduction and Gas Separation: The combustion gases (CO₂, H₂O, Nₓ, SO₂) are passed through a reduction furnace to convert nitrogen oxides to N₂. The resulting gas mixture is then separated using a chromatographic column.
-
Detection: The separated gases are detected by a thermal conductivity detector (TCD).
-
Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the sample weight.
-
Purity Assessment: Compare the experimental elemental percentages to the theoretical values. A deviation of more than ±0.4% is generally considered to indicate the presence of impurities.[5]
Caption: Workflow for Elemental Analysis.
A Comparative Guide to Orthogonal Purity Validation Techniques
While elemental analysis provides a fundamental assessment of purity based on elemental composition, it is often insufficient on its own. It does not provide information about the specific nature of impurities. Therefore, orthogonal analytical techniques, which measure different chemical properties, are essential for a comprehensive purity validation.
| Analytical Technique | Principle | Strengths | Weaknesses |
| Elemental Analysis (CHNS) | Combustion and detection of elemental gases. | Provides fundamental elemental composition; good for detecting inorganic impurities and significant organic impurities with different elemental ratios.[1] | Does not identify specific impurities; insensitive to isomers or impurities with similar elemental compositions. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Excellent for separating and quantifying organic impurities; high sensitivity and resolution.[6][7][8] | Requires a suitable chromophore for UV detection; may not detect non-UV active impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, enabling identification of impurities; quantitative NMR (qNMR) can determine purity without a reference standard for the impurity.[9][10][11][12][13] | Lower sensitivity compared to HPLC and MS; complex spectra can be difficult to interpret. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Extremely sensitive for detecting and identifying impurities, especially when coupled with a separation technique like LC or GC.[14] | Can be difficult to quantify without appropriate standards; ionization efficiency can vary between compounds. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical impurity profiling due to its high resolving power and sensitivity.[6][7][8]
Experimental Protocol: HPLC Purity Assay
Instrumentation: HPLC system with a UV detector.
Materials:
-
3-Fluorophenylsulfonylethanol sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Reference standard of 3-Fluorophenylsulfonylethanol (if available)
Procedure:
-
Method Development: Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to achieve good separation between the main peak of 3-Fluorophenylsulfonylethanol and any potential impurity peaks.
-
Sample Preparation: Prepare a solution of the 3-Fluorophenylsulfonylethanol sample in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration.
-
Analysis: Inject the sample solution into the HPLC system and record the chromatogram.
-
Purity Calculation: The purity is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can be a powerful method for purity assessment.[9][10][11][12][13] ¹H NMR is particularly useful for detecting and quantifying proton-containing impurities.
Experimental Protocol: ¹H NMR Purity Assessment
Instrumentation: High-field NMR spectrometer.
Materials:
-
3-Fluorophenylsulfonylethanol sample
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Internal standard with a known purity (for qNMR)
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the 3-Fluorophenylsulfonylethanol sample in a deuterated solvent. For qNMR, add an accurately weighed amount of a suitable internal standard.
-
Data Acquisition: Acquire the ¹H NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., sufficient relaxation delay).
-
Data Analysis: Integrate the signals corresponding to the main compound and any impurities. The relative integrals can be used to estimate the molar ratio of impurities. In qNMR, the purity can be calculated by comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides highly sensitive detection and identification of impurities.[14]
Experimental Protocol: LC-MS Impurity Profiling
Instrumentation: LC-MS system (e.g., with a quadrupole or time-of-flight mass analyzer).
Procedure:
-
LC Separation: Utilize an HPLC method similar to the one described above to separate the components of the sample.
-
Mass Analysis: As the components elute from the LC column, they are introduced into the mass spectrometer. The instrument provides the mass-to-charge ratio (m/z) of the parent ion and its fragments for each component.
-
Impurity Identification: The accurate mass measurements from the MS can be used to determine the elemental composition of the impurities, aiding in their identification.
A Decision-Making Framework for Purity Validation
The choice of analytical technique(s) depends on the specific requirements of the research or development stage. The following flowchart provides a logical approach to selecting the appropriate methods.
Caption: Decision-making flowchart for purity validation.
Conclusion: An Integrated Approach to Scientific Trustworthiness
Validating the purity of a compound like 3-Fluorophenylsulfonylethanol is not a single measurement but a holistic process. Elemental analysis provides a fundamental, quantitative assessment of elemental composition and is an excellent first-pass technique. However, for a comprehensive and trustworthy purity profile, it must be complemented by orthogonal techniques. HPLC offers robust separation and quantification of impurities, while NMR and MS provide invaluable structural information for their identification.
As Senior Application Scientists, our role is to advocate for and implement these multi-faceted analytical strategies. By understanding the "why" behind each technique and integrating their complementary strengths, we build a self-validating system that ensures the integrity of our research and the quality of our products.
References
- Vertex AI Search. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy.
- Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
- AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
- RSSL. (n.d.). Nuclear magnetic resonance spectroscopy (NMR).
- Wikipedia. (n.d.). Elemental analysis.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- Wertalik, P. (2024, November 15). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future.
- Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26).
- National Institutes of Health. (n.d.). An International Study Evaluating Elemental Analysis.
- Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
- National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
- Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
- ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization.
- Scribd. (n.d.). CHNS Analyzer: Principles and Applications.
- Elementar. (n.d.). Elemental analysis: operation & applications.
- ACS Publications. (n.d.). Compound Characterization Checklist.
- Fraunhofer IFAM. (2026, February 27). Elemental Analysis (CHNS, ONH) - Precise material analysis.
- ACS Publications. (2025, December 23). ACS Synthetic Biology - Author Guidelines.
- (n.d.). Navigating the Regulatory Landscape: USP and EP Standards in Drug Development.
- AZoM. (2023, October 19). What is a CHNS Elemental Analyzer?.
- Pharma's Almanac. (2020, January 6). Impurity Identification in Small-Molecule APIs.
- (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- ACS Publications. (2025, November 24). The Journal of Organic Chemistry - Author Guidelines.
- BYJU'S. (2019, October 16). methods of purification of organic compounds.
- Aschimfarma. (n.d.). EP Chapter 5.26 IMPLEMENTATION OF ANALYTICAL METHODS AND COMPARISON WITH USP.
- Bioanalysis Zone. (n.d.). Small molecule analysis using MS.
Sources
- 1. One-Pot Synthesis of β-Hydroxysulfones and Its Application in the Preparation of Anticancer Drug Bicalutamide [organic-chemistry.org]
- 2. Synthesis of β-Hydroxysulfones from Sulfonyl Chlorides and Alkenes Utilizing Visible Light Photocatalytic Sequences [organic-chemistry.org]
- 3. WO2023017474A1 - Flow synthesis process for the production of sulfonylurea compounds - Google Patents [patents.google.com]
- 4. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 5. 2-(PHENYLSULFONYL)ETHANOL | 20611-21-6 [chemicalbook.com]
- 6. CAS 20611-21-6: 2-(Phenylsulfonyl)ethanol | CymitQuimica [cymitquimica.com]
- 7. rsc.org [rsc.org]
- 8. lookchem.com [lookchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemscene.com [chemscene.com]
- 11. store.usp.org [store.usp.org]
- 12. scielo.br [scielo.br]
- 13. (R)-2-(3-Fluorophenyl)pyrrolidine hydrochloride | 1364890-61-8 [sigmaaldrich.com]
- 14. BJOC - β-Hydroxy sulfides and their syntheses [beilstein-journals.org]
Effect of fluorine position on sulfonyl ethanol reactivity
An in-depth technical guide for researchers, synthetic chemists, and drug development professionals evaluating the reactivity of fluorinated 2-(arylsulfonyl)ethanols.
Executive Summary
The 2-(arylsulfonyl)ethyl moiety is a highly versatile functional group utilized extensively as an orthogonal protecting group in complex synthesis and as a latent covalent warhead in targeted drug discovery. The core reactivity of this system relies on a base-induced β -elimination (typically via an E1cB mechanism) that expels a leaving group to generate a highly electrophilic vinyl sulfone.
As a Senior Application Scientist, I frequently observe that the success of these applications hinges on precisely tuning the elimination rate. This guide objectively compares how the position and density of fluorine substitution on the aryl ring modulate the α -proton acidity, thereby acting as a programmable "dial" for sulfonyl ethanol reactivity.
Mechanistic Framework: The Role of Fluorine in Sulfonyl Reactivity
The sulfonyl group (–SO₂–) places the sulfur atom in a high oxidation state (+6), rendering it highly electron-withdrawing[1]. In a 2-(arylsulfonyl)ethyl system, this effect acidifies the adjacent α -methylene protons. When a base abstracts one of these protons, an α -carbanion is formed, which subsequently collapses to eject the β -leaving group (e.g., a carbonate or carbamate) and form a vinyl sulfone.
Fluorine substitution on the aryl ring directly impacts this mechanism through a delicate balance of inductive (-I) and resonance (+R) effects:
-
Para-Fluorine (4-F): The strong inductive pull of the highly electronegative fluorine atom is partially counteracted by its ability to donate lone-pair electron density into the aromatic ring via resonance. The net effect is a moderate enhancement of α -proton acidity.
-
Para-Trifluoromethyl (4-CF₃): Unlike a bare fluorine atom, the -CF₃ group cannot donate electrons via resonance. It exerts a massive, pure electron-withdrawing effect (-I, -R), drastically lowering the pKa of the α -protons and accelerating elimination.
-
Polyfluorination: Saturating the aryl ring with fluorine atoms (e.g., pentafluorophenyl) maximizes the inductive electron withdrawal, creating a hypersensitive system that can undergo β -elimination under physiological conditions without the need for an external strong base[2].
Figure 1: Mechanism of base-induced β-elimination of fluorinated 2-(arylsulfonyl)ethyl derivatives.
Comparative Performance: Tuning Reactivity via Fluorine Position
By altering the fluorine architecture, chemists can repurpose the 2-(arylsulfonyl)ethyl scaffold from a rugged protecting group to an aggressive enzymatic inhibitor. The table below summarizes the comparative performance of these variations.
| Aryl Substituent | Dominant Electronic Effect | Relative α -Proton Acidity | Required β -Elimination Conditions | Primary Application |
| Unsubstituted (Phenyl) | Neutral | Baseline | Strong base (e.g., DBU, prolonged heating) | Standard robust protecting groups |
| 4-Fluoro (Fsec) | -I > +R | Moderate | 20% Piperidine in DMF (Mild Base) | Orthogonal O-protection in carbohydrate synthesis[3] |
| 4-Trifluoromethyl (Tsc) | Strong -I, Strong -R | High | 0.1 M LiOH or weak amines (e.g., Et₃N) | N-protection in solid-phase peptide synthesis[3] |
| Polyfluoro (e.g., Pentafluoro) | Extreme -I | Very High | Spontaneous in basic enzyme active sites | Pre-vinylsulfone covalent enzyme inhibitors[2] |
The Fsec Group (4-Fluoro Substitution)
Derived from 2-[(4-fluorophenyl)sulfonyl]ethanol, the Fsec group is highly valued in carbohydrate chemistry for protecting sterically hindered hydroxyls[3]. Because the para-fluorine provides only a moderate increase in acidity, the Fsec group remains completely stable under the harsh acidic conditions required for glycosylation (e.g., neat acetic acid or 5% TFA)[3]. However, it can be cleanly cleaved using 20% piperidine[3].
The Tsc Group (4-Trifluoromethyl Substitution)
When faster cleavage is required, the 2-(4-trifluoromethylphenylsulfonyl)ethoxycarbonyl (Tsc) group is the superior alternative. The highly electronegative -CF₃ substituent at the para position accelerates the cleavage rate significantly compared to the 4-fluoro analog, allowing deprotection with extremely mild bases like 0.1 M LiOH at 0 °C[3].
Polyfluorinated Pre-Vinylsulfone Warheads
In targeted covalent drug design, the 2-(arylsulfonyl)ethyl moiety can be engineered as a "prodrug" warhead. Recent developments in Carbonic Anhydrase IX (CAIX) inhibitors utilize polyfluorinated benzenesulfonamides[2]. The dense fluorine substitution withdraws so much electron density that the α -protons become highly acidic. When the drug binds to the CAIX active site, the basic microenvironment (specifically the His64 residue) triggers an in situ β -elimination[2]. This releases the ester/carbamate leaving group and generates a reactive vinyl sulfone that instantly forms a covalent bond with the enzyme, resulting in picomolar binding affinities[2].
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. They not only execute the reaction but inherently verify the mechanistic causality of the β -elimination.
Protocol 1: Kinetic Profiling of β -Elimination via ¹H-NMR
Causality: Using quantitative ¹H-NMR allows real-time tracking of the reaction. The α -methylene protons of the sulfonyl ethanol derivative appear as a distinct triplet (~3.5 ppm). As the base induces elimination, this triplet disappears, and the vinylic protons of the resulting vinyl sulfone emerge (~6.0–6.8 ppm). Tracking these specific resonances against an internal standard ensures mass balance and confirms that the kinetics are exclusively driven by the E1cB pathway.
Step-by-Step Workflow:
-
Preparation: Dissolve 0.05 mmol of the target fluorinated 2-(arylsulfonyl)ethyl carbonate in 0.6 mL of anhydrous CDCl₃.
-
Standardization: Add exactly 0.05 mmol of 1,3,5-trimethoxybenzene as an internal standard. Acquire a baseline ¹H-NMR spectrum (t=0).
-
Initiation: Inject 0.005 mmol (0.1 equivalents) of triethylamine directly into the NMR tube. Invert the tube three times to ensure rapid mixing.
-
Data Acquisition: Place the tube in the NMR spectrometer at a regulated 25 °C. Acquire spectra automatically at 5-minute intervals for 120 minutes.
-
Analysis: Integrate the decaying α -methylene triplet and the growing vinyl doublets relative to the internal standard singlet (6.08 ppm). Plot the natural log of substrate concentration versus time to derive the pseudo-first-order rate constant ( kobs ).
Protocol 2: Covalent Protein Labeling (Pre-Vinylsulfone Warhead Assay)
Causality: To validate that polyfluorinated derivatives undergo elimination strictly within the protein microenvironment (without external base), we incubate the probe with the target enzyme and map the covalent adduct via LC-MS/MS. A mass shift on a specific basic residue confirms the in situ activation mechanism[2].
Step-by-Step Workflow:
-
Incubation: Prepare a 10 µM solution of recombinant target protein (e.g., Carbonic Anhydrase IX) in 50 mM HEPES buffer (pH 7.4). Add the polyfluorinated 2-(arylsulfonyl)ethyl probe to a final concentration of 50 µM.
-
Reaction: Incubate the mixture at 37 °C for 60 minutes with gentle agitation.
-
Quenching: Halt the reaction and denature the protein by adding formic acid to a final concentration of 1% (v/v).
-
Digestion: Add sequencing-grade Trypsin at a 1:50 (enzyme:substrate) weight ratio. Incubate overnight at 37 °C.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Validation: Search the MS/MS spectra for a mass shift corresponding to the exact mass of the vinyl sulfone adduct on the target nucleophilic residue (e.g., the proton-shuttling His64)[2].
References
- Benchchem. 2-[(4-Fluorophenyl)sulfonyl]ethanol | 28122-13-6. Benchchem.
- National Institutes of Health (NIH). Synthesis and Application of a 2-[(4-Fluorophenyl)-sulfonyl]ethoxy Carbonyl (Fsec)
- Diva-Portal. Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. Diva-Portal.org.
Sources
Safety Operating Guide
3-Fluorophenylsulfonylethanol proper disposal procedures
3-Fluorophenylsulfonylethanol (CAS 685892-13-1): Comprehensive Laboratory Disposal and Safety Protocols
As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized fluorinated building blocks like 3-Fluorophenylsulfonylethanol is just as critical as their synthetic utility in drug development. This compound, characterized by its stable carbon-fluorine bond and reactive sulfonyl group, demands rigorous waste management. This guide provides a self-validating operational framework for researchers, ensuring compliance with environmental regulations and safeguarding laboratory personnel.
Part 1: Core Hazard Assessment & Chemical Causality
Effective safety protocols are built on understanding why a chemical behaves the way it does. 3-Fluorophenylsulfonylethanol presents a triad of disposal challenges:
-
The Fluorinated Aromatic Ring: Fluorinated organic compounds are highly persistent in the environment. The EPA is aggressively expanding the Resource Conservation and Recovery Act (RCRA) to enforce strict corrective actions for emerging fluorinated contaminants (1)[1]. Treating this compound with a "Conservative Compliance" approach prevents regulatory liabilities.
-
The Sulfonyl Group (-SO2-): Sulfur-containing organics require specialized high-temperature incineration. Standard or low-temperature combustion can generate highly toxic sulfur oxides (SOx) and hydrogen fluoride (HF) gas.
-
The Ethanol Moiety: The terminal alcohol provides solubility and can act as a reactive site. If mixed with incompatible waste streams (like strong acids or oxidizing agents), it can facilitate unwanted exothermic reactions.
Part 2: Quantitative Data & Waste Classification
Before initiating any disposal procedures, personnel must be equipped with the correct Personal Protective Equipment (PPE) and understand the quantitative parameters of the waste stream.
Table 1: PPE Selection and Scientific Rationale
| Hazard Category | Required PPE | Causality / Scientific Rationale |
|---|---|---|
| Dermal (Hands) | Double Nitrile Gloves (Inner: Blue, Outer: Purple) | Visual contrast allows immediate detection of an outer glove breach. Fluorinated organics can permeate standard single-layer nitrile over time. |
| Ocular | Chemical Splash Goggles | Prevents micro-droplet or vapor entry via tear ducts during waste transfer. |
| Inhalation | Fume Hood (Face velocity 80-100 fpm) | Prevents inhalation of aerosolized particles or vapors during solvent evaporation or transfer. |
| Body | Flame-Resistant (FR) Lab Coat | Protects against potential ignition if the compound is dissolved in highly flammable carrier solvents. |
Table 2: Waste Classification Data
| Parameter | Specification | Causality / Impact on Disposal |
|---|---|---|
| CAS Number | 685892-13-1 | Crucial for accurate EHS manifesting and cradle-to-grave tracking (2)[2]. |
| Molecular Weight | 204.22 g/mol | Determines stoichiometric calculations for neutralization if required[2]. |
| Waste Category | Halogenated Organic | Requires segregation to prevent exothermic reactions with non-halogenated solvents[3]. |
| Max Fill Volume | < 80% Capacity | Mandatory headspace prevents pressure buildup and container rupture[4]. |
Part 3: Step-by-Step Disposal Methodology
This protocol treats 3-Fluorophenylsulfonylethanol as a high-priority halogenated waste to ensure safety beyond minimum regulatory requirements.
Phase 1: Point-of-Generation Segregation (At the Bench) Causality: Halogenated solvents must be kept strictly separated from non-halogenated streams. Mixing them not only exponentially increases disposal costs (as the entire volume must then be treated as halogenated) but also risks dangerous chemical incompatibilities (3)[3].
-
Designate a Dedicated Container: Use a High-Density Polyethylene (HDPE) or PTFE-lined container specifically labeled "Halogenated Organic Waste - Fluorinated/Sulfur-Containing."
-
Solvent Compatibility Check: Ensure that any carrier solvents used with 3-Fluorophenylsulfonylethanol (e.g., DCM, Chloroform) are compatible with the designated waste stream.
-
The 80% Rule: Never fill the liquid waste container beyond 80% capacity. Sufficient headspace above the surface of the liquid is an absolute requirement to allow room for vapor expansion and prevent pressure-induced ruptures (4)[4].
Phase 2: Satellite Accumulation Area (SAA) Management Causality: Proper SAA management prevents long-term degradation of waste containers and ensures rapid response in case of a leak.
-
Secondary Containment: Place the primary waste container inside a spill-proof secondary containment bin (bunding) capable of holding 110% of the primary container's volume.
-
Active Logging: Attach a Hazardous Waste Tag. Every time 3-Fluorophenylsulfonylethanol waste is added, log the volume and date immediately. Do not wait until the container is full.
-
Time Limits: Do not store the waste in the laboratory for more than 60 to 90 days. Contact your Environmental Health and Safety (EHS) department for periodic removal even if the container is not full[4].
Phase 3: Final Disposal Route
-
EHS Handoff: Transfer the logged container to your certified EHS personnel. Provide them with the exact CAS number (685892-13-1) and chemical name[2].
-
High-Temperature Incineration: The only acceptable method of destruction for this compound is high-temperature incineration at an EPA/RCRA-permitted facility equipped with acid gas scrubbers to neutralize HF and SOx emissions[3]. Never dispose of this compound down the drain.
Part 4: Operational Workflow Visualization
The following diagram illustrates the critical control points and logical flow of the disposal process, ensuring a closed-loop, self-validating system.
Cradle-to-grave operational workflow for 3-Fluorophenylsulfonylethanol hazardous waste disposal.
Part 5: Spill Response & Emergency Protocols
In the event of an accidental spill of 3-Fluorophenylsulfonylethanol (either neat or in solution):
-
Evacuate & Ventilate: Immediately clear personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.
-
Containment: If safe to do so, don appropriate PPE (see Table 1) and surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels for large spills.
-
Collection: Sweep the absorbed mixture using non-sparking tools and place it into a heavy-duty hazardous waste bag or direct-to-solid-waste HDPE container.
-
Decontamination: Wash the spill area with a mild detergent solution, collecting all wash water as hazardous aqueous waste.
References
- SCS Engineers. "EPA Proposes 9 PFAS Hazardous Constituents Under RCRA.
- AllSource Environmental. "Guidelines for Solvent Waste Recycling & Disposal.
- University of Windsor. "HAZARDOUS MATERIALS DISPOSAL GUIDE.
- ChemScene. "685892-13-1 | 2-((3-Fluorophenyl)sulfonyl)ethan-1-ol.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
